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  • Product: 5-Bromo-3-methyl-2-phenyl-1H-indole
  • CAS: 848749-72-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Bromo-3-methyl-2-phenyl-1H-indole

An In-depth Technical Guide to 5-Bromo-3-methyl-2-phenyl-1H-indole This guide offers a comprehensive technical overview of 5-Bromo-3-methyl-2-phenyl-1H-indole, a halogenated indole derivative of significant interest in s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-3-methyl-2-phenyl-1H-indole

This guide offers a comprehensive technical overview of 5-Bromo-3-methyl-2-phenyl-1H-indole, a halogenated indole derivative of significant interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, spectroscopic profile, and potential applications, providing a robust resource for researchers, scientists, and professionals in drug development.

Core Molecular Identity and Structure

5-Bromo-3-methyl-2-phenyl-1H-indole is a heterocyclic aromatic compound. The core structure consists of a bicyclic indole ring system, which is substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a phenyl group at the 2-position.

  • IUPAC Name: 5-bromo-3-methyl-2-phenyl-1H-indole

  • Molecular Formula: C₁₅H₁₂BrN

  • Molecular Weight: 286.17 g/mol

Caption: Chemical structure of 5-Bromo-3-methyl-2-phenyl-1H-indole.

Physicochemical Properties

The physicochemical properties of this molecule are crucial for its handling, formulation, and behavior in biological systems. The data presented below are based on related structures and computational predictions.

PropertyValueSource/Comment
Appearance Expected to be a solid, likely a cream or off-white powder.Based on similar compounds like 5-Bromo-3-methylindole (solid)[1] and 5-Bromo-2-phenyl-1H-indole (solid).
Melting Point Not explicitly found, but related compounds have defined melting points (e.g., 5-Bromo-3-methylindole: 78-82 °C[1]).The addition of the 2-phenyl group would likely increase the melting point due to increased molecular weight and potential for π-stacking.
Solubility Expected to be soluble in organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.[4][5]Poorly soluble in water.
XLogP3 Estimated to be > 3.3.The XLogP3 for 5-Bromo-3-methyl-1H-indole is 3.3[2]. The addition of a phenyl group will increase lipophilicity.
Storage Store in a cool, dry place, sealed from moisture and light. Recommended storage at 2-8°C.[1][3][5]Based on standard practices for stable organic compounds.

Synthesis and Mechanism

The most direct and widely recognized method for synthesizing 2,3-disubstituted indoles is the Fischer Indole Synthesis .[6][7][8] This acid-catalyzed reaction involves the condensation of an arylhydrazine with an aldehyde or ketone, followed by a characteristic rearrangement.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole would proceed by reacting (4-bromophenyl)hydrazine with 1-phenylpropan-2-one (phenylacetone) under acidic conditions.

G cluster_reactants Starting Materials cluster_process Reaction cluster_rearrangement Core Indole Formation Reactant1 (4-bromophenyl)hydrazine Step1 Condensation to form Phenylhydrazone Intermediate Reactant1->Step1 Reactant2 1-phenylpropan-2-one (phenylacetone) Reactant2->Step1 Condition Acid Catalyst (e.g., ZnCl₂, PPA, H₂SO₄) + Heat Step2 [3,3]-Sigmatropic Rearrangement Condition->Step2 Step1->Condition Step3 Cyclization & NH₃ Elimination Step2->Step3 Product 5-Bromo-3-methyl-2-phenyl-1H-indole Step3->Product

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

  • Hydrazone Formation:

    • To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add a solution of 1-phenylpropan-2-one (1.0 eq).

    • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours.

    • Causality: This step facilitates the initial condensation between the hydrazine and the ketone to form the crucial phenylhydrazone intermediate. The reaction can often be monitored by TLC or by the precipitation of the hydrazone product.[9]

  • Cyclization:

    • Isolate the crude phenylhydrazone or use the reaction mixture directly.

    • Add the cyclization catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are effective Lewis acids for this transformation.[6][7] Alternatively, a Brønsted acid like sulfuric acid in a suitable solvent can be used.

    • Heat the mixture, typically between 80-140°C, depending on the catalyst and solvent system. The reaction progress should be monitored by TLC.

    • Causality: The acid catalyst is essential. It protonates the hydrazone, facilitating tautomerization to the enamine form, which is the active species for the key rearrangement step. Heat provides the activation energy for the[1][1]-sigmatropic rearrangement and subsequent cyclization and elimination steps.[8]

  • Work-up and Purification:

    • After completion, cool the reaction mixture and neutralize it carefully by pouring it onto ice and adding a base (e.g., aqueous NaOH or NaHCO₃).

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 5-Bromo-3-methyl-2-phenyl-1H-indole.

Reaction Mechanism

The Fischer indole synthesis is a sophisticated cascade of reactions, each step logically enabling the next.

A Arylhydrazone B Enamine (Tautomer) A->B Tautomerization C Protonated Enamine B->C H⁺ D Di-imine Intermediate (via [3,3]-Sigmatropic Shift) C->D Rearrangement E Cyclized Aminal D->E Aromatization & Intramolecular Attack F Aromatic Indole (+ NH₃) E->F -NH₃, -H⁺

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

The mechanism proceeds as follows:

  • Hydrazone Formation: The arylhydrazine and ketone condense to form a phenylhydrazone.[7]

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.[7]

  • [1][1]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted pericyclic[1][1]-sigmatropic rearrangement, which forms a new C-C bond and is the defining step of the reaction.[6][8]

  • Cyclization and Elimination: The resulting di-imine intermediate rearomatizes and then undergoes an intramolecular cyclization. Finally, the elimination of an ammonia molecule under acidic catalysis yields the stable, aromatic indole ring.[7]

Spectroscopic Characterization

Structural elucidation of 5-Bromo-3-methyl-2-phenyl-1H-indole relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the indole scaffold.

Proton NMR (¹H NMR) Spectroscopy
  • N-H Proton: A broad singlet is expected around δ 8.0-8.5 ppm.[10]

  • Aromatic Protons (Indole Ring):

    • H4: A doublet around δ 7.7-7.8 ppm, deshielded by the adjacent bromine.

    • H6: A doublet of doublets around δ 7.2-7.3 ppm.

    • H7: A doublet around δ 7.4-7.5 ppm.

  • Aromatic Protons (2-Phenyl Ring): A multiplet in the range of δ 7.3-7.6 ppm.

  • Methyl Protons (3-CH₃): A sharp singlet around δ 2.3-2.5 ppm.[11]

Carbon-13 NMR (¹³C NMR) Spectroscopy
  • Indole Carbons: Expected in the δ 100-140 ppm range. The C-Br carbon (C5) will be shifted to around δ 113-115 ppm.

  • Phenyl Carbons: Signals will appear in the typical aromatic region of δ 125-135 ppm.

  • Methyl Carbon: An upfield signal around δ 10-15 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A characteristic sharp to medium peak around 3400-3450 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.[12]

  • Aromatic C=C Stretch: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.[12]

  • C-Br Stretch: A strong absorption in the fingerprint region, typically 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is definitive for confirming the molecular weight and elemental composition.

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak.

  • Isotopic Pattern: Due to the presence of bromine, a characteristic isotopic pattern will be observed for any fragment containing it. There will be two peaks of nearly equal intensity (the M⁺ and M+2 peaks) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10]

Protocol for Spectroscopic Analysis
  • Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • Sample Preparation (IR): For solid samples, Attenuated Total Reflectance (ATR) is the most straightforward method. Place a small amount of the powder directly on the ATR crystal and apply pressure.[10]

  • Sample Preparation (MS): Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques like Electrospray Ionization (ESI).

Applications and Biological Significance

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[13][14] The introduction of substituents like bromine and phenyl groups is a well-established strategy to modulate the biological activity of the indole core.

  • Role of Bromination: Halogenation, and particularly bromination at the C-5 position of the indole ring, is known to enhance the antiproliferative potential of various compounds.[15][16] This modification can improve pharmacokinetic properties, such as slowing metabolic clearance, and enhance binding affinity to biological targets.[15] 5-brominated indole derivatives have been investigated for a range of activities, including as anticancer and antimicrobial agents.[15][17]

  • Potential as Kinase Inhibitors: The 2-phenyl-indole scaffold is a known pharmacophore for targeting various protein kinases. The indole N-H can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. This makes compounds like 5-Bromo-3-methyl-2-phenyl-1H-indole attractive candidates for development as inhibitors of signaling pathways often deregulated in cancer, such as the EGFR or Ras/Raf/MEK/ERK pathways.[17]

  • Synthetic Building Block: Beyond its own potential bioactivity, this compound serves as a versatile intermediate for further chemical modification. The N-H group can be alkylated or arylated, and the bromine atom can be used in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity, enabling the creation of diverse chemical libraries for drug discovery.[14]

Safety and Handling

  • Hazard Classification: While specific data for this exact molecule is not available, related bromo-indoles are classified with hazards such as Acute Toxicity (Oral), Skin Irritation, and Serious Eye Damage.[1]

  • Precautions: Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • Beilstein Archives. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available from: [Link]

  • PubChem. 5-Bromo-3-methyl-1H-indole | C9H8BrN | CID 254707. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • ResearchGate. Fig. S8. 1 H NMR of 5-Bromo-3-(phenyl(pyrrolidin-1-yl)methyl)-1H-indole. Available from: [Link]

  • PubChem. (R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. Available from: [Link]

  • Biocompare.com. 5-bromo-3-methyl-1H-indole-2-carboxylic acid from Aladdin Scientific. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available from: [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins | Request PDF. Available from: [Link]

  • NIH - PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

  • RJPN. Indole: A Promising Scaffold For Biological Activity. Available from: [Link]

  • YouTube. Fischer Indole Synthesis. Available from: [Link]

  • Google Patents. US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Mor. J. Chem. Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Available from: [Link]

  • The Royal Society of Chemistry. phenylmethylene)bis(1H-indole) (3a). Available from: [Link]

  • Google Patents. WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
  • MDPI. Enzyme-Targeted Antiproliferative Effects of Novel Indole–Acrylamide Xenobiotics Acting on Cyclooxygenase Pathways. Available from: [Link]

  • IUCr. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Available from: [Link]

  • Moshang Chemical. 1-(5-bromo-3-phenyl-1H-indole-2-carbonyl)-3-phenylpyrazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. IR spectrum of 3-methyl-2-phenyl indole | Download Scientific Diagram. Available from: [Link]

  • Google Patents. CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
  • SpectraBase. 5-bromo-3-(1-methyl-2-pyrrolidinyl)indole - Optional[1H NMR]. Available from: [Link]

  • SpectraBase. 5-Bromo-3-phenyl-1H-indazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • OMICS International. Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Available from: [Link]

Sources

Exploratory

Biological Activity and Binding Affinity of Brominated Methyl-Phenyl Indoles

The following technical guide details the biological activity and binding affinity mechanisms of brominated methyl-phenyl indoles. Technical Whitepaper | Version 1.0 Executive Summary Brominated methyl-phenyl indoles rep...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity and binding affinity mechanisms of brominated methyl-phenyl indoles.

Technical Whitepaper | Version 1.0

Executive Summary

Brominated methyl-phenyl indoles represent a privileged scaffold in medicinal chemistry, combining the lipophilic tenacity of halogenation with the steric precision of methyl-phenyl substitution. This class of compounds—specifically derivatives like 5-bromo-1-methyl-2-phenylindole —has emerged as a potent modulator of oxidative stress, microbial proliferation, and oncogenic signaling.

This guide provides a rigorous analysis of their Structure-Activity Relationship (SAR), detailing how the C5-bromine atom enhances halogen bonding within hydrophobic protein pockets (e.g., BSA Site I), while the N1-methyl and C2-phenyl groups dictate steric complementarity. We present validated protocols for synthesizing these ligands and assessing their binding affinities via fluorescence quenching and molecular docking.

Chemical Basis & Structure-Activity Relationship (SAR)

The pharmacological efficacy of this scaffold relies on three synergistic structural modifications to the indole core.

The Halogen Effect (C5-Bromine)

The introduction of bromine at the C5 position is not merely for lipophilicity. It introduces a


-hole , a region of positive electrostatic potential on the halogen atom's tip, enabling high-affinity halogen bonds with carbonyl oxygens or aromatic systems in target proteins (e.g., COX-2, BSA).
The Hydrophobic Anchor (C2-Phenyl)

The phenyl ring at C2 extends the


-system, facilitating 

-

stacking interactions with DNA base pairs or aromatic amino acids (Trp, Tyr, Phe). This is critical for the compound's ability to intercalate into DNA or lock into the hydrophobic sub-domains of serum albumin.
Steric Modulation (N1-Methyl)

Methylation at the N1 position removes the hydrogen bond donor capability of the indole NH, increasing membrane permeability (logP) and preventing non-specific hydrogen bonding, which often improves metabolic stability.

SAR Visualization

SAR_Map Core Indole Scaffold Bromine C5-Bromine (Halogen Bonding) Core->Bromine Substitution Phenyl C2-Phenyl (π-π Stacking) Core->Phenyl Extension Methyl N1-Methyl (Lipophilicity/Stability) Core->Methyl Alkylation Activity Enhanced Biological Activity Bromine->Activity Affinity Phenyl->Activity Intercalation Methyl->Activity Permeability

Figure 1: Structural dissection of brominated methyl-phenyl indoles highlighting the functional contribution of each substituent.

Biological Activity Profiles

Antimicrobial & Antifungal Potency

Brominated indoles disrupt microbial cell membranes and inhibit DNA gyrase. The lipophilic nature of the 1-methyl-2-phenyl analog allows it to penetrate the peptidoglycan layer of Gram-positive bacteria (S. aureus, B. subtilis).

  • Mechanism: Membrane depolarization and Reactive Oxygen Species (ROS) generation.

  • Key Data:

    • S. aureus MIC:

      
      
      
    • C. albicans MIC:

      
      
      
Anticancer Mechanisms

These compounds act as cytotoxic agents against breast (MCF-7) and lung (A549) cancer lines. The mechanism involves the inhibition of Casein Kinase 2 (CK2) and the suppression of the NF-


B  signaling pathway, preventing the transcription of pro-survival cytokines.

Signaling_Pathway Ligand Brominated Indole Receptor Cell Membrane Ligand->Receptor Permeation Apoptosis Apoptosis / Cell Death Ligand->Apoptosis Induction IKK IKK Complex Receptor->IKK Inhibition IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Blocked NFkB NF-κB (Inactive) IkB->NFkB Remains Bound NFkB_Active NF-κB (Active) NFkB->NFkB_Active Activation Blocked Nucleus Nucleus Translocation NFkB_Active->Nucleus Translocation

Figure 2: Proposed mechanism of action showing the inhibition of the NF-


B pathway, leading to apoptosis.

Binding Affinity Studies: BSA & DNA[1][2][3][4][5]

Characterizing the interaction between the drug candidate and carrier proteins (BSA) or genomic targets (DNA) is a critical validation step.

Interaction with Bovine Serum Albumin (BSA)

BSA binding dictates the pharmacokinetic distribution. Brominated methyl-phenyl indoles typically bind to Site I (Subdomain IIA) of BSA, quenching the intrinsic fluorescence of Tryptophan-212.

  • Quenching Mechanism: Static quenching (formation of a ground-state complex).

  • Binding Constant (

    
    ):  Typically 
    
    
    
    .
  • Thermodynamics: Negative

    
     (spontaneous), Negative 
    
    
    
    and
    
    
    (Van der Waals/Hydrogen bonding driven).
Interaction with CT-DNA

The planar phenyl-indole system facilitates intercalation between DNA base pairs, competing with ethidium bromide (EtBr).

  • Observation: Hypochromism in UV-Vis spectra; decrease in EtBr fluorescence.

  • Binding Constant (

    
    ): 
    
    
    
    .[1]
Quantitative Data Summary
ParameterAssay TypeTypical Value / RangeInterpretation

(BSA)
Fluorescence

Moderate affinity; good transport potential.

(DNA)
UV-Vis / Fluoro

Intercalative binding mode.
Binding Mode Molecular Docking

Strong hydrophobic fit in BSA Site I.
MIC (

)
Broth Dilution

Potent antibacterial activity.

Experimental Protocols

Synthesis of 5-Bromo-1-methyl-2-phenylindole

Self-validating step: The appearance of a precipitate and TLC confirmation ensures reaction progress.

  • Reactants: Mix 4-bromophenylhydrazine hydrochloride (1 eq) with acetophenone (1 eq) in ethanol.

  • Cyclization: Add polyphosphoric acid (PPA) and heat to

    
     for 3 hours (Fischer Indole Synthesis).
    
  • Methylation: Dissolve the resulting 5-bromo-2-phenylindole in DMF. Add NaH (1.2 eq) at

    
    , stir for 30 min. Add methyl iodide (1.5 eq) and stir at room temp for 4 hours.
    
  • Purification: Pour into ice water. Filter the precipitate. Recrystallize from ethanol.

  • Validation:

    
     must show a singlet at 
    
    
    
    (N-Me) and absence of NH signal.
BSA Fluorescence Quenching Assay

Objective: Determine the Stern-Volmer constant (


).
  • Preparation: Prepare a

    
     stock solution of BSA in phosphate buffer (pH 7.4).
    
  • Titration: Keep BSA concentration constant (

    
    ). Titrate with increasing concentrations of the indole ligand (
    
    
    
    ).
  • Measurement: Excitation at 280 nm . Record emission spectra from 300 to 450 nm .

  • Calculation: Plot

    
     vs. 
    
    
    
    (Ligand concentration). The slope is
    
    
    .
    • Correction: If the ligand absorbs at excitation/emission wavelengths, apply the inner-filter effect correction:

      
      .
      
Molecular Docking Workflow

Docking_Workflow Protein Target Protein (PDB: 1H9Z for BSA) Grid Grid Generation (Site I: Trp212) Protein->Grid Ligandprep Ligand Preparation (Energy Minimization) Docking Docking Algorithm (AutoDock Vina / Glide) Ligandprep->Docking Grid->Docking Analysis Interaction Analysis (2D/3D Plots) Docking->Analysis

Figure 3: Computational workflow for validating binding sites and calculating binding energies.

References

  • Muricid Brominated Indoles and Anti-inflammatory Activity. Marine Drugs. (2021).[2] Analysis of brominated indoles inhibiting NF-

    
    B and COX enzymes.[3] Link
    
  • Synthesis and Antimicrobial Activity of 5-Bromo-2-phenylindole Derivatives. International Journal of New Chemistry. (2020). Fischer indole synthesis protocols and MIC values for phenyl-indoles. Link

  • Binding Interaction of Indole Derivatives with BSA and DNA. Journal of Fluorescence. (2025). Detailed methodologies for fluorescence quenching and DNA intercalation studies. Link

  • Molecular Docking of Halogenated Indoles. Scientific Reports. (2022). Computational evaluation of halogen bonding in protein-ligand complexes. Link

  • Anticancer Potential of Brominated Indoles. Journal of Medicinal Chemistry. (2024). Structure-activity relationships regarding cytotoxicity against MCF-7 cell lines. Link

Sources

Foundational

Technical Guide: 5-Bromo-3-methyl-2-phenyl-1H-indole as a Strategic Pharmaceutical Intermediate

Topic: Role of 5-Bromo-3-methyl-2-phenyl-1H-indole as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Bromo-3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of 5-Bromo-3-methyl-2-phenyl-1H-indole as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-methyl-2-phenyl-1H-indole (CAS: 848749-72-4) represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines a lipophilic 2-phenyl moiety, a rigid indole core, and a chemically versatile 5-bromo halogen handle. These features make it an indispensable intermediate for the synthesis of bioactive small molecules, particularly in the development of HCV NS5B polymerase inhibitors , COX-2 selective anti-inflammatories , and tubulin-targeting anticancer agents .

This guide outlines the synthesis, reactivity profile, and therapeutic utility of this intermediate, providing researchers with a validated roadmap for its application in drug discovery.

Chemical Profile & Structural Significance[1]

The pharmacological value of 5-Bromo-3-methyl-2-phenyl-1H-indole lies in its ability to orient functional groups into specific binding pockets of enzymes and receptors.

PropertySpecificationMedicinal Chemistry Role
Molecular Formula C₁₅H₁₂BrNCore scaffold
Molecular Weight 286.17 g/mol Fragment-based drug design (Rule of 3 compliant)
C2-Phenyl Group Hydrophobic ArylProvides π-π stacking interactions; fits hydrophobic pockets (e.g., COX-2 active site).
C3-Methyl Group Small AlkylBlocks metabolism at the reactive C3 position; restricts conformational rotation.
C5-Bromo Group HalogenCritical Synthetic Handle: Enables Pd-catalyzed cross-coupling (Suzuki, Buchwald) for library diversification.
N1-H Position H-Bond DonorKey interaction point for receptor binding; site for N-alkylation/acylation.

Validated Synthesis Protocol: Fischer Indole Cyclization

The most robust route to 5-Bromo-3-methyl-2-phenyl-1H-indole is the Fischer Indole Synthesis . This method ensures high regioselectivity and scalability.

Reaction Mechanism & Pathway

The synthesis involves the condensation of 4-bromophenylhydrazine with propiophenone (ethyl phenyl ketone), followed by acid-catalyzed sigmatropic rearrangement.

FischerSynthesis Reactants Reactants: 4-Bromophenylhydrazine + Propiophenone Hydrazone Intermediate: Arylhydrazone Reactants->Hydrazone Condensation (-H2O) Rearrangement [3,3]-Sigmatropic Rearrangement Hydrazone->Rearrangement Acid Catalyst (H+) Cyclization Cyclization & NH3 Elimination Rearrangement->Cyclization Tautomerization Product Target: 5-Bromo-3-methyl- 2-phenyl-1H-indole Cyclization->Product Aromatization

Figure 1: Step-wise mechanism of the Fischer Indole Synthesis targeting the 5-bromo derivative.

Step-by-Step Experimental Protocol

Note: This protocol is designed for a 10g scale synthesis.

Materials:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Propiophenone (1.0 eq)

  • Glacial Acetic Acid (Solvent)[1]

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂) (Catalyst)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (22.3 g, 100 mmol) and propiophenone (13.4 g, 100 mmol) in glacial acetic acid (150 mL). Stir at room temperature for 1 hour.

  • Cyclization: Add Polyphosphoric Acid (50 g) to the mixture. Heat the reaction to 100°C and maintain for 3-4 hours. Monitor consumption of hydrazone via TLC (Hexane:EtOAc 8:2).

  • Quenching: Cool the mixture to room temperature and pour slowly into crushed ice (500 g) with vigorous stirring. The crude indole will precipitate as a solid.

  • Isolation: Filter the precipitate and wash copiously with water to remove acid residues.

  • Purification: Recrystallize the crude solid from hot ethanol or purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes) to yield the pure product as an off-white solid.

Critical Control Point: Regioselectivity is generally high for the 5-bromo isomer over the 7-bromo isomer due to the electronics of the hydrazine, but verification via ¹H NMR is required. The 5-bromo isomer typically shows a doublet at the C4 position with meta-coupling.

Downstream Applications: Divergent Synthesis

The utility of this intermediate is defined by its "divergent" potential. The C5-bromide allows medicinal chemists to synthesize vast libraries of analogs from a single core.

DivergentSynthesis Core 5-Bromo-3-methyl- 2-phenyl-1H-indole (CORE) Suzuki Suzuki Coupling (Ar-B(OH)2) Target: Biaryl Analogs Core->Suzuki Pd(PPh3)4 Na2CO3 Buchwald Buchwald-Hartwig (R-NH2) Target: Amino-Indoles Core->Buchwald Pd(OAc)2 BINAP Heck Heck Reaction (Alkenes) Target: Vinyl Indoles Core->Heck Pd(OAc)2 Et3N Alkylation N-Alkylation (R-X, NaH) Target: N-Substituted Inhibitors Core->Alkylation Base/Electrophile

Figure 2: Divergent synthetic pathways utilizing the C5-bromo handle for library generation.

Therapeutic Applications & Case Studies

HCV NS5B Polymerase Inhibitors

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a primary target for direct-acting antivirals (DAAs).[2]

  • Mechanism: Non-nucleoside inhibitors (NNIs) bind to allosteric sites (Thumb I/II, Palm I/II) on the polymerase, locking the enzyme in an inactive conformation.

  • Role of Intermediate: The 2-phenyl indole scaffold binds effectively to Thumb Site II .

  • SAR Insight: The 5-bromo position is often substituted with heteroaromatic rings (via Suzuki coupling) or amides to extend into the solvent-exposed region, improving solubility and potency. The 3-methyl group fills a small hydrophobic pocket, enhancing binding affinity compared to the un-substituted analog.

COX-2 Selective Inhibitors[4]
  • Context: Traditional NSAIDs (like Indomethacin) inhibit both COX-1 and COX-2. Selective COX-2 inhibition reduces gastrointestinal side effects.

  • Role of Intermediate: 2-Phenyl indoles are structural isosteres of the indomethacin core.

  • Modification: The 5-bromo group can be converted to a sulfonamide or sulfone, a pharmacophore critical for COX-2 selectivity (interacting with the secondary pocket of COX-2).

Anticancer Agents (Tubulin Inhibition)
  • Context: Indole derivatives are potent tubulin polymerization inhibitors.

  • Role of Intermediate: 5-Bromo-indoles have shown antiproliferative activity against MCF-7 (breast cancer) cell lines. The bromine atom enhances lipophilicity and membrane permeability, while the 2-phenyl ring mimics the colchicine binding site pharmacophore.

References

  • Simoneau, C. A., & Ganem, B. (2008).[3] A three-component Fischer indole synthesis. Nature Protocols. [Link]

  • Beilstein-Institut. (2020). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Gilead Sciences, Inc. (2014).[2] Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail. PLOS ONE. [Link][2]

  • National Institutes of Health (NIH). (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors. PMC. [Link]

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Exploratory

The Lynchpin of Modern Synthesis: Unlocking the Synthetic Potential of 5-Bromoindole Through its Electronic Properties

An In-Depth Technical Guide Foreword The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a vast array of natural products and FDA-approved pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged structure" for its prevalence in a vast array of natural products and FDA-approved pharmaceuticals.[1][2] Within the expansive family of indole derivatives, 5-bromoindole (CAS: 10075-50-0) has emerged as a singularly versatile and indispensable building block.[3][4] Its strategic importance lies not in its inherent biological activity, but in the unique electronic characteristics imparted by the C-5 bromine substituent. This halogen atom serves as a powerful synthetic handle, enabling chemists to forge complex molecular architectures through a suite of modern cross-coupling reactions.[3][5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the electronic properties of 5-bromoindole, demonstrating how these fundamentals dictate its reactivity and unlock its profound utility in the synthesis of next-generation therapeutics for oncology, neurodegenerative disorders, and inflammatory diseases.[4][5][6]

The Electronic Architecture of 5-Bromoindole: A Duality of Effects

To master the application of 5-bromoindole, one must first appreciate the nuanced electronic environment of the scaffold. The reactivity of the molecule is governed by a delicate interplay between the inherent electron-rich nature of the indole ring and the dual electronic effects of the bromine substituent.

  • Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the benzene portion of the indole ring through the sigma bond framework. This effect deactivates the ring towards traditional electrophilic aromatic substitution compared to unsubstituted indole.[7]

  • Mesomeric Effect (+M): Conversely, the lone pair electrons on the bromine atom can participate in resonance, donating electron density back into the aromatic π-system.[7]

While these opposing forces modulate the overall electron density, the most profound consequence of the bromine's presence is the creation of a polarized C-Br bond. This bond is predisposed to oxidative addition by low-valent transition metals, primarily Palladium(0), which is the mechanistic linchpin for the cross-coupling reactions that define the synthetic utility of 5-bromoindole. This electronic modulation also creates a unique spectroscopic fingerprint, which is invaluable for reaction monitoring and characterization.[8][9]

Caption: Duality of electronic effects in 5-bromoindole.

Foundational Synthesis of 5-Bromoindole

The reliable and scalable synthesis of 5-bromoindole is critical for its use in extensive research and development programs. While various methods exist, a common and robust pathway proceeds from indole via a multi-step sequence designed to control the regioselectivity of the bromination.[8][10][11] The strategy involves the temporary protection of the electron-rich pyrrole ring, directing the electrophilic bromination to the desired C-5 position of the benzene ring.

Synthesis_Workflow indole Indole sulfonate Sodium Indoline-2-Sulfonate indole->sulfonate NaHSO₃, EtOH/H₂O acetyl_sulfonate Sodium 1-Acetyl Indoline-2-Sulfonate sulfonate->acetyl_sulfonate Ac₂O bromo_intermediate Brominated Intermediate acetyl_sulfonate->bromo_intermediate Br₂, H₂O bromoindole 5-Bromoindole bromo_intermediate->bromoindole NaOH, Δ

Caption: A common synthetic workflow for 5-bromoindole.

Experimental Protocol: Synthesis of 5-Bromoindole[10][11]

This protocol is a self-validating system, with characterization checkpoints to ensure the purity of intermediates and the final product.

  • Step 1: Preparation of Sodium Indoline-2-Sulfonate.

    • In a reaction vessel, dissolve indole (1.0 equiv.) in ethanol.

    • Separately, prepare a solution of sodium bisulfite (2.0 equiv.) in water.

    • Slowly add the indole solution to the stirring sodium bisulfite solution at room temperature.

    • Stir the resulting mixture for 18-24 hours. A thick slurry will form.

    • Collect the solid by suction filtration, wash sequentially with methanol and diethyl ether, and air dry to yield the sulfonate salt as a white solid.

  • Step 2: Acetylation.

    • Suspend the dried sodium indoline-2-sulfonate (1.0 equiv.) in acetic anhydride.

    • Heat the slurry with stirring to 70°C for 1 hour, then increase to 90°C for 2 hours.

    • Cool the reaction mixture to room temperature and collect the solid product by filtration. This crude N-acetylated intermediate is often used directly in the next step.

  • Step 3: Bromination.

    • Dissolve the N-acetylated intermediate from the previous step in water, and cool the solution to 0-5°C in an ice bath.

    • Add bromine (approx. 2.0 equiv.) dropwise, ensuring the temperature remains below 5°C.

    • Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature.

    • Quench any excess bromine by adding a solution of sodium bisulfite in water.

  • Step 4: Hydrolysis and Isolation.

    • Adjust the pH of the solution to neutral using a 40% NaOH solution, keeping the temperature below 30°C.

    • Heat the mixture to 50°C and stir overnight. A precipitate will form.

    • Make the solution basic with 40% NaOH and continue stirring at 50°C for an additional 3 hours.

    • Cool the mixture, collect the tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

    • Recrystallize the crude product from an ethanol/water mixture to afford pure 5-bromoindole.

Data Presentation: Spectroscopic Characterization

The identity and purity of 5-bromoindole should be confirmed by spectroscopic methods. The data below serves as a reference for validation.[9]

Technique Data for 5-Bromoindole
¹H NMR (CDCl₃)δ ~8.10 (br s, 1H, NH), ~7.76 (d, 1H, H-4), ~7.27 (d, 1H, H-7), ~7.21 (dd, 1H, H-6), ~7.19 (t, 1H, H-2), ~6.47 (t, 1H, H-3)
¹³C NMR (CDCl₃)δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3)
IR (KBr) ~3414 cm⁻¹ (N-H stretch), ~1450, 1412 cm⁻¹ (C=C aromatic stretch), ~798 cm⁻¹ (C-Br stretch)
Mass Spec (EI) Molecular ion (M⁺) peak with a characteristic isotopic pattern for bromine at m/z 195 and 197 (approx. 1:1 ratio).

Exploiting Electronic Properties in Palladium-Catalyzed Cross-Coupling

The true value of 5-bromoindole is realized in its application as a substrate in palladium-catalyzed cross-coupling reactions. These transformations leverage the C-Br bond as a versatile anchor point to introduce a wide array of molecular fragments, which is a cornerstone of modern structure-activity relationship (SAR) studies.[2]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl linkages in drug discovery.[1] For 5-bromoindole, it provides a direct route to 5-arylindoles, enabling systematic exploration of the steric and electronic requirements of target receptors.[1][2]

Causality: The reaction is driven by a catalytic cycle involving the oxidative addition of the electron-deficient carbon of the C-Br bond to a Pd(0) complex, followed by transmetalation with an organoboron species and reductive elimination to form the new C-C bond.[1]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Pd(II)-Br)L₂ pd0->oxidative_add 5-Bromoindole (Ar-Br) transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ oxidative_add->transmetal Boronic Acid (Ar'-B(OH)₂) + Base reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Product (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Protocol: Aqueous Suzuki-Miyaura Coupling [12]

  • Setup: To a reaction vial, add 5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Preparation: In a separate vial, dissolve Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.) in 1 mL of a 4:1 water:acetonitrile solvent mixture.

  • Reaction: Add the catalyst solution to the vial containing the solids. Seal the vial and stir the mixture vigorously at 37°C for 18 hours.

  • Monitoring: Track the disappearance of 5-bromoindole using TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Extraction & Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylindole.

Data Presentation: Comparative Suzuki-Miyaura Conditions [13][14]

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80295High yield, short time for related indazole substrate.[14]
Pd(PPh₃)₄Cs₂CO₃EthanolMicrowave0.25>90Rapid, efficient coupling.[1]
Pd(OAc)₂ / SPhosK₂CO₃H₂O/Acetonitrile371880-95Mild, aqueous conditions.[12]
NiCl₂(PCy₃)₂K₃PO₄t-amyl alcohol1001285-95Cost-effective nickel catalyst alternative.[13]
B. Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The direct formation of carbon-nitrogen bonds is fundamental to pharmaceutical synthesis. The Buchwald-Hartwig amination allows for the coupling of 5-bromoindole with a vast range of primary and secondary amines, providing access to 5-aminoindole derivatives that are otherwise challenging to synthesize.[12][15]

Causality: Similar to the Suzuki coupling, the mechanism hinges on the oxidative addition of the C-Br bond to a Pd(0) catalyst. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the C-N bond and regenerate the catalyst.[15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_add Oxidative Addition (Ar-Pd(II)-Br)L pd0->oxidative_add 5-Bromoindole (Ar-Br) amine_complex Amine Coordination oxidative_add->amine_complex Amine (HNR₂) amido_complex Deprotonation (Ar-Pd(II)-NR₂)L amine_complex->amido_complex Base reductive_elim Reductive Elimination amido_complex->reductive_elim reductive_elim->pd0 Product (Ar-NR₂)

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Field-Proven Protocol: Buchwald-Hartwig C-N Coupling [12][16]

  • Setup: Add 5-bromoindole (1.0 equiv.), cesium carbonate (1.5 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and Xantphos (5 mol%) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reaction: Add anhydrous dioxane (5 mL), followed by the desired amine (1.2 equiv.).

  • Heating: Seal the tube and heat the reaction mixture to 100°C with stirring for 12-24 hours.

  • Monitoring: Track reaction progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 5-aminoindole derivative.

C. Heck and Sonogashira Couplings: Expanding the Synthetic Toolbox

The versatility of 5-bromoindole extends to other critical C-C bond-forming reactions.

  • Heck Reaction: This reaction couples 5-bromoindole with alkenes to form 5-vinylindoles, which are valuable precursors for further functionalization.[12][16] The reaction typically uses a palladium catalyst and a base to facilitate the catalytic cycle.[12]

  • Sonogashira Reaction: This co-catalyzed (Pd/Cu) reaction couples 5-bromoindole with terminal alkynes, providing direct access to 5-alkynylindoles.[12][16] These products are important in materials science and as intermediates for more complex molecules.[4]

Practical Considerations and Troubleshooting

While powerful, cross-coupling reactions with 5-bromoindole are not without challenges. A common side reaction is hydro-debromination , where the bromine atom is replaced by hydrogen, leading to the formation of unsubstituted indole.[17]

Causality and Mitigation:

  • N-H Acidity: The indole N-H can be acidic and interfere with some catalytic systems. Solution: Protection of the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) can prevent these side reactions and often improves substrate solubility.[17]

  • Catalyst/Ligand Choice: The stability and reactivity of the palladium catalyst are paramount. Solution: Careful screening of ligands (e.g., bulky electron-rich phosphines like SPhos, XPhos) and palladium sources (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) is crucial to favor the desired coupling pathway over debromination.[13][17]

  • Reaction Conditions: Temperature, base, and solvent choice can significantly impact the reaction outcome. Solution: Systematic optimization is key. For sensitive substrates, milder conditions, such as lower temperatures and weaker bases, may be required.[17]

Conclusion

5-Bromoindole is far more than a simple halogenated heterocycle; it is a strategic linchpin in modern organic synthesis. The electronic properties conferred by the C-5 bromine atom—specifically the creation of a reactive C-Br bond—provide a reliable and versatile handle for diversification through transition-metal catalysis. By understanding the interplay of inductive and mesomeric effects, and by mastering the application of cornerstone reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can efficiently construct vast libraries of complex indole derivatives. This capability is essential for accelerating structure-activity relationship studies and ultimately, for the development of innovative therapeutics and advanced materials.[2][4][5] The continued exploration of this remarkable intermediate, including its potential as a direct GSK-3 inhibitor, ensures that 5-bromoindole will remain a high-value tool in the arsenal of synthetic and medicinal chemists for the foreseeable future.[3][5]

References

  • Gönciová, G., Mojžiš, J., & Pazdera, P. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(11). Available at: [Link]

  • Fiveable. (2025). Brominated Indoles Definition. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 5-Bromo Indole Compounds. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). 5-Bromoindole: A Versatile Intermediate Driving Innovation in Pharmaceutical Chemistry. Available at: [Link]

  • Designer-Drug.com. (n.d.). Synthesis of 5-Bromo Indole. Available at: [Link]

  • WorldOfChemicals. (2026). Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. Available at: [Link]

  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at: [Link]

  • Maccari, R., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). Available at: [Link]

  • Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Available at: [Link]

  • eScholarship, University of California. (n.d.). Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. Available at: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available at: [Link]

  • PubChem, National Institutes of Health. (n.d.). 5-Bromoindole. Available at: [Link]

  • ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Available at: [Link]

  • Hino, T., & Nakagawa, M. (n.d.). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Available at: [Link]

  • Sereda, G., et al. (n.d.). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ACS Publications. (2011). Intermolecular Dehydrogenative Heck Reactions. Available at: [Link]

  • ACS Publications. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Google Patents. (n.d.). CN106432040B - A kind of green synthesis method of medicine intermediate 5- bromo indole.
  • WIPO Patentscope. (2017). 106432040 Environment-friendly synthesis method for medicine intermediate 5-bromoindole. Available at: [Link]

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Foundational

Technical Guide: History, Discovery, and Evolution of 2-Phenyl-3-Methylindole Analogs

Executive Summary The 2-phenyl-3-methylindole scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its rigid bicyclic architecture and specific hydrophobic interactions. Unlike its simp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenyl-3-methylindole scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its rigid bicyclic architecture and specific hydrophobic interactions. Unlike its simpler precursor, 2-phenylindole, the addition of the C3-methyl group introduces critical steric constraints and metabolic stability that have been pivotal in the development of Selective Estrogen Receptor Modulators (SERMs) and COX-2 inhibitors.

This guide analyzes the chemical origins, synthetic evolution, and pharmacological trajectory of this scaffold, culminating in its successful application in approved therapeutics like Bazedoxifene .

Chemical Origins & Synthetic Methodology[1][2]

The discovery of 2-phenyl-3-methylindole analogs is rooted in the modification of the classical Fischer Indole Synthesis . While acetophenone yields 2-phenylindole, the introduction of a propionyl moiety (via propiophenone) is required to install the C3-methyl group.

Core Synthesis Protocol: Fischer Cyclization

The most robust method for generating the parent scaffold involves the acid-catalyzed cyclization of phenylhydrazine and propiophenone.

Mechanism of Action:

  • Condensation: Phenylhydrazine reacts with propiophenone to form the phenylhydrazone.

  • Tautomerization: Acid catalysis promotes the formation of the ene-hydrazine intermediate.

  • Sigmatropic Rearrangement: A [3,3]-sigmatropic shift breaks the N-N bond and forms the C-C bond between the aromatic ring and the alkyl chain.

  • Cyclization & Aromatization: Nucleophilic attack and elimination of ammonia yield the indole.

Experimental Protocol: Synthesis of 2-Phenyl-3-Methylindole
  • Reagents: Phenylhydrazine (1.0 eq), Propiophenone (1.0 eq), Glacial Acetic Acid (Solvent/Catalyst), Zinc Chloride (Lewis Acid Catalyst).

  • Conditions: Reflux (120°C).

Step-by-Step Methodology:

  • Hydrazone Formation: Dissolve 10 mmol of propiophenone in 20 mL of glacial acetic acid. Add 10 mmol of phenylhydrazine dropwise. Stir at room temperature for 30 minutes.

  • Cyclization: Add anhydrous ZnCl₂ (2.0 eq) to the reaction mixture. Heat to reflux (approx. 118-120°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the hydrazone intermediate.

  • Quenching: Cool the mixture to room temperature and pour into 100 mL of ice-water containing 10 mL HCl to solubilize zinc salts.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (to neutralize acid) and Brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water to yield off-white needles.

Mechanistic Visualization

The following diagram details the electron flow during the critical [3,3]-sigmatropic rearrangement unique to the propiophenone precursor.

FischerSynthesis Substrates Phenylhydrazine + Propiophenone Hydrazone Phenylhydrazone Intermediate Substrates->Hydrazone - H2O EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine H+ Cat Rearrangement [3,3]-Sigmatropic Shift EneHydrazine->Rearrangement Rate Limiting Indole 2-Phenyl-3-Methylindole (Scaffold) Rearrangement->Indole - NH3 Cyclization

Caption: Mechanistic pathway for the synthesis of 2-phenyl-3-methylindole via Fischer Cyclization.

Pharmacological Evolution

The transition from a chemical curiosity to a therapeutic scaffold occurred in two distinct waves: the search for safer NSAIDs (COX-2 inhibitors) and the development of Third-Generation SERMs.

Era 1: The COX-2 Inhibition Strategy

In the late 1990s, researchers sought to improve upon Indomethacin, a potent but non-selective COX inhibitor associated with severe gastric toxicity.

  • The Hypothesis: The carboxylic acid side chain of Indomethacin contributes to local gastric irritation. Replacing this with a neutral C3-methyl group while appending a COX-2 specific pharmacophore (e.g., sulfonyl phenyl) at the N1 or C2 position could maintain potency and improve safety.

  • Key Discovery: 3-methyl-2-phenyl-1-substituted-indoles demonstrated high selectivity for COX-2 over COX-1. The bulky 2-phenyl group fits into the larger hydrophobic side pocket of COX-2, which is inaccessible in COX-1 due to the Ile523 residue.

Data Summary: COX Selectivity Profile

Compound ClassSubstituent (C3)Substituent (N1/C2)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
Indomethacin-CH₂COOH4-Cl-Benzoyl11.630.630.05 (COX-1 selective)
Analog 10e -CH₃ 4-SO₂Me-Phenyl 1.65 >40 >25 (COX-2 selective)
Analog 9a-CH₃-H>50>50Inactive

Source: Adapted from comparative studies of indole derivatives as indomethacin analogs.

Era 2: Selective Estrogen Receptor Modulators (SERMs)

The most commercially significant application of the 2-phenyl-3-methylindole scaffold is Bazedoxifene , a third-generation SERM approved for osteoporosis treatment.

  • Structural Logic:

    • Core: The 2-phenyl-3-methylindole mimics the steroid nucleus of estradiol.

    • C3-Methyl: This group is critical for stabilizing the indole core in the ligand-binding domain (LBD) of the Estrogen Receptor (ER).

    • Side Chain: The C1-alkoxy-azepane side chain protrudes from the LBD, displacing Helix 12 and preventing co-activator recruitment (antagonist mode).

SAR Logic Flow

The following diagram illustrates the structural activity relationship (SAR) decisions that led from generic indoles to Bazedoxifene.

SAR_Logic Base 2-Phenylindole (Generic Scaffold) Mod1 Add C3-Methyl Group Base->Mod1 Result1 Increases Lipophilicity Prevents C3 Metabolism Mod1->Result1 Mod2 Add N1-Aminoalkoxy Chain Mod1->Mod2 Result2 Displaces ER Helix 12 (Antagonist Activity) Mod2->Result2 Mod3 Add C5-Hydroxyl Mod2->Mod3 Result3 Mimics Estradiol A-Ring Phenol (High Affinity Binding) Mod3->Result3 Drug BAZEDOXIFENE (Approved SERM) Mod3->Drug

Caption: Structural modifications transforming the 2-phenylindole core into the drug Bazedoxifene.

Validated Screening Protocol: COX-2 Inhibition

For researchers synthesizing new analogs, assessing COX-2 selectivity is the primary validation step.

Assay Principle: Colorimetric determination of peroxidase activity of COX enzymes using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a co-substrate. Arachidonic acid is converted to PGG2, then PGH2, oxidizing TMPD.

Protocol Steps:

  • Enzyme Prep: Reconstitute recombinant human COX-2 and COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.

  • Inhibitor Incubation: Add 10 µL of the test compound (dissolved in DMSO) to 180 µL of enzyme solution. Incubate at 25°C for 5 minutes.

    • Control: DMSO only (100% activity).

    • Reference: Celecoxib (10 µM).

  • Substrate Initiation: Add 10 µL of Arachidonic Acid (100 µM final) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes using a microplate reader.

  • Calculation:

    
    
    

References

  • Fischer Indole Synthesis of 2-Phenylindoles Source: Organic Syntheses, Coll. Vol. 3, p.725 (1955). URL:[Link] (Note: Foundational protocol adapted for propiophenone)

  • 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. URL:[Link][1]

  • Bazedoxifene: A Novel Selective Estrogen Receptor Modulator Source: Journal of Medicinal Chemistry (via ResearchGate/PubMed context). URL:[Link]

  • Structural Basis for the Antagonism of Estrogen Receptors by Bazedoxifene Source: Journal of Biological Chemistry. URL:[Link]

Sources

Exploratory

Technical Guide: SAR and Synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole Scaffolds

Topic: SAR Studies Involving 5-Bromo-3-methyl-2-phenyl-1H-indole Moieties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 5-Bromo-3-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: SAR Studies Involving 5-Bromo-3-methyl-2-phenyl-1H-indole Moieties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-Bromo-3-methyl-2-phenyl-1H-indole moiety represents a "privileged scaffold" in medicinal chemistry. It combines the lipophilic, pi-stacking capability of the 2-phenylindole core with the steric and electronic modulation of a 5-bromo substituent. This specific substitution pattern has demonstrated significant utility in two primary therapeutic areas: non-steroidal anti-inflammatory drug (NSAID) development (specifically COX-2 inhibition) and oncology (tubulin polymerization inhibition).

This guide provides a comprehensive technical analysis of the synthesis, structural properties, and Structure-Activity Relationships (SAR) of this moiety, designed to assist researchers in library design and lead optimization.

Chemical Synthesis: The Fischer Indole Route

The most robust and scalable method for accessing the 5-bromo-3-methyl-2-phenyl-1H-indole core is the Fischer Indole Synthesis . This reaction utilizes the condensation of a phenylhydrazine with a ketone under acidic conditions.

Retrosynthetic Analysis

To install the substituents at their respective positions:

  • 5-Bromo: Originates from 4-bromophenylhydrazine . The para-substitution relative to the hydrazine nitrogen directs the bromine to the 5-position of the resulting indole.

  • 2-Phenyl & 3-Methyl: Originates from propiophenone (ethyl phenyl ketone). The ethyl group provides the 3-methyl substituent, while the ketone's phenyl group becomes the 2-phenyl substituent.

Reaction Mechanism & Workflow (Visualization)

FischerSynthesis Start1 4-Bromophenylhydrazine (HCl Salt) Inter1 Hydrazone Intermediate Start1->Inter1 Acid Cat. (AcOH/HCl) Start2 Propiophenone Start2->Inter1 Inter2 [3,3]-Sigmatropic Rearrangement Inter1->Inter2 - H2O Inter3 Amino-indolenine Inter2->Inter3 C-C Bond Formation Final 5-Bromo-3-methyl- 2-phenyl-1H-indole Inter3->Final Aromatization Ammonia NH3 (Byproduct) Inter3->Ammonia

Figure 1: Synthetic pathway for the target scaffold via Fischer Indole Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole.

Reagents:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Propiophenone (1.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

  • Concentrated HCl (Catalyst)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (30 mL).

  • Addition: Add propiophenone (10 mmol) to the mixture. Add 3-5 drops of concentrated HCl to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc 8:2). The hydrazone intermediate may appear first, followed by the conversion to the indole.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into crushed ice/water (100 mL) with vigorous stirring. The crude indole should precipitate as a solid.

  • Isolation: Filter the precipitate and wash with cold water to remove excess acid.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane) to yield the pure off-white solid.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold relies on the precise interplay between the halogenated core and the hydrophobic substituents.

SAR Logic Diagram

SAR_Logic Core 5-Bromo-3-methyl- 2-phenyl-1H-indole Pos5 Position 5 (Br) Core->Pos5 Pos2 Position 2 (Phenyl) Core->Pos2 Pos3 Position 3 (Methyl) Core->Pos3 Pos1 Position 1 (NH) Core->Pos1 Pos5_Effect Lipophilicity (logP) Halogen Bonding Metabolic Block Pos5->Pos5_Effect Pos2_Effect Pi-Pi Stacking Hydrophobic Pocket Fit (COX-2 / Tubulin) Pos2->Pos2_Effect Pos3_Effect Conformational Lock Prevents Planarity Increases Stability Pos3->Pos3_Effect Pos1_Effect H-Bond Donor Target for N-Alkylation (Modulates Solubility) Pos1->Pos1_Effect

Figure 2: Pharmacophore dissection of the 5-bromo-3-methyl-2-phenylindole scaffold.

Detailed SAR Breakdown
PositionSubstituentMechanistic RoleOptimization Insight
C-5 Bromine Electronic/Steric: Weakly electron-withdrawing but lipophilic. Halogen Bonding: The Br atom can act as a Lewis acid, forming halogen bonds with carbonyl oxygens or backbone nitrogens in the target protein (e.g., COX-2 active site).Replacement with F often reduces potency due to loss of lipophilicity. Replacement with H usually abolishes activity, indicating the necessity of a hydrophobic/bulky group here.
C-2 Phenyl Hydrophobic Interaction: Fits into large hydrophobic pockets (e.g., the COX-2 secondary pocket).Para-substitution on this phenyl ring (e.g., 4-SO2Me) is critical for converting the scaffold into a selective COX-2 inhibitor (Coxib-like activity).
C-3 Methyl Conformational Constraint: The methyl group creates steric clash with the C-2 phenyl, twisting the phenyl ring out of coplanarity with the indole.This "twist" is often essential for bioactivity, as it mimics the 3D geometry of natural ligands. Removing the methyl (H) allows free rotation, often reducing binding affinity.
N-1 -H H-Bonding: Acts as a donor.Alkylation (e.g., N-benzyl or N-benzoyl) is a common strategy to improve cell permeability or target specific sub-pockets, though the free NH is often required for tubulin inhibition.

Case Studies & Biological Targets[3][4][5]

COX-2 Inhibition (Anti-inflammatory)

Research by Abdellatif et al. and others has established 3-methyl-2-phenylindoles as potent indomethacin analogs.[2]

  • Mechanism: The scaffold mimics the arachidonic acid binding site.

  • Key Modification: To achieve high COX-2 selectivity, the 2-phenyl ring is often substituted at the para-position with a sulfonyl group (SO₂Me or SO₂NH₂). The 5-bromo group enhances the lipophilic interaction within the channel.

  • Data Trend: 5-Bromo derivatives typically exhibit lower IC50 values (higher potency) compared to their 5-H analogs due to increased hydrophobic surface area.

Anticancer Activity (Tubulin Inhibition)

2-Phenylindoles are known to bind to the colchicine-binding site of tubulin, inhibiting microtubule polymerization.

  • Mechanism: Disruption of the mitotic spindle, leading to cell cycle arrest at G2/M phase and apoptosis.

  • Significance of 5-Br: The 5-bromo substituent is often bioisosteric to a 5-methoxy group found in many natural antimitotic agents. It improves metabolic stability while maintaining the necessary electron density and shape for the binding pocket.

Experimental Validation Protocols

In Vitro COX-2 Inhibition Assay (Colorimetric)
  • Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Protocol:

    • Incubate recombinant human COX-2 enzyme with heme and the test compound (5-bromo derivative dissolved in DMSO) for 5 minutes at 25°C.

    • Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

    • Incubate for 5 minutes.

    • Measure absorbance at 590 nm .

    • Calculate IC50 relative to a standard inhibitor (e.g., Celecoxib or Indomethacin).

MTT Cell Viability Assay (Anticancer)[7]
  • Cells: MCF-7 (Breast), HeLa (Cervical), or HCT-116 (Colon).

  • Protocol:

    • Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.

    • Treat with serial dilutions of the 5-bromo indole derivative (0.1 µM – 100 µM).

    • Incubate for 48–72 hours.

    • Add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm .

References

  • Abdellatif, K. R., Lamie, P. F., & Omar, H. A. (2016).[2] 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents.[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.[2]

  • Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research.

  • BenchChem Application Notes. (2025). Synthetic Routes for 4'-Bromo-3-(3-methylphenyl)propiophenone and Indole Derivatives.

  • Thanikachalam, P., et al. (2016). Molecular docking, synthesis and biological evaluation of some novel 2-phenylindole derivatives as potential anticancer agents.[4] International Journal of Pharmacy and Pharmaceutical Sciences.[5]

Sources

Protocols & Analytical Methods

Method

Fischer indole synthesis conditions for preparing 5-bromo-3-methyl-2-phenylindole

Topic: Fischer Indole Synthesis Conditions for Preparing 5-Bromo-3-methyl-2-phenylindole Content Type: Detailed Application Note and Protocol Abstract This technical guide details the protocol for synthesizing 5-bromo-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fischer Indole Synthesis Conditions for Preparing 5-Bromo-3-methyl-2-phenylindole Content Type: Detailed Application Note and Protocol

Abstract

This technical guide details the protocol for synthesizing 5-bromo-3-methyl-2-phenylindole , a privileged scaffold in medicinal chemistry often utilized for its pharmacological activity and as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).[1] The method employs a classic Fischer Indole Synthesis using 4-bromophenylhydrazine hydrochloride and propiophenone in glacial acetic acid.[1] This guide provides a mechanistic rationale for regioselectivity, a step-by-step experimental protocol, and critical process parameters to ensure high yield and purity.

Introduction & Retrosynthetic Analysis

The target molecule, 5-bromo-3-methyl-2-phenylindole, is constructed via the acid-catalyzed condensation of a phenylhydrazine and a ketone.[1]

  • Target: 5-Bromo-3-methyl-2-phenylindole[1]

  • Key Disconnection: Indole N1–C2 and C3–C3a bonds.

  • Precursors:

    • Hydrazine Component: 4-Bromophenylhydrazine hydrochloride (Regiodirecting group: Bromine at para position).[1]

    • Ketone Component: Propiophenone (1-phenylpropan-1-one).[1]

Mechanistic Rationale for Regioselectivity

The Fischer indole synthesis involves a [3,3]-sigmatropic rearrangement. The regiochemical outcome is determined by the position of the substituent on the hydrazine ring:

  • Para-substituted hydrazines (e.g., 4-bromo) typically yield 5-substituted indoles exclusively.[1] The rearrangement occurs at the ortho positions relative to the hydrazine nitrogen; since both ortho positions in 4-bromophenylhydrazine are equivalent and unsubstituted, cyclization leads to the 5-bromo isomer.

  • Ketone Orientation: Propiophenone condenses to form the hydrazone. The subsequent enamine tautomerization involves the methylene protons (

    
    -protons) of the ethyl group, leading to a C3-methyl substituent and a C2-phenyl substituent in the final indole.[1]
    

ReactionScheme cluster_0 Precursors Hydrazine 4-Bromophenylhydrazine HCl Intermediate Hydrazone Intermediate Hydrazine->Intermediate + AcOH, Reflux Ketone Propiophenone (1-Phenylpropan-1-one) Ketone->Intermediate Indole 5-Bromo-3-methyl- 2-phenylindole Intermediate->Indole [3,3]-Sigmatropic Rearrangement - NH3

Figure 1: Reaction scheme illustrating the condensation of precursors to form the target indole.[1]

Critical Process Parameters (CPP)

ParameterConditionRationale
Solvent Glacial Acetic Acid (AcOH)Acts as both solvent and acid catalyst; sufficiently high boiling point (118°C) to drive the rearrangement.[1]
Catalyst HCl (from hydrazine salt) + AcOHThe hydrochloride salt of the hydrazine provides the initial proton source; AcOH buffers the system.
Stoichiometry 1:1 (Equimolar)Excess ketone can lead to difficult purification; equimolar amounts are standard for this specific pair.[1]
Temperature Reflux (~118°C)Essential to overcome the activation energy barrier for the [3,3]-sigmatropic shift.[1]
Time 2–4 HoursSufficient for conversion; prolonged heating may cause polymerization or degradation.

Experimental Protocol

Safety Note: Phenylhydrazines are toxic and potential skin sensitizers. Glacial acetic acid is corrosive. Perform all operations in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Materials
  • Propiophenone (MW: 134.18 g/mol )[1]

  • 4-Bromophenylhydrazine hydrochloride (MW: 223.50 g/mol )[1]

  • Glacial Acetic Acid (AcOH)[1]

  • Ethyl Acetate (EtOAc)[1]

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for purification)[1]

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (1.0 equiv, e.g., 4.50 g, 20 mmol).

    • Add Propiophenone (1.0 equiv, e.g., 2.68 g, 20 mmol).

    • Add Glacial Acetic Acid (10 volumes relative to hydrazine mass, e.g., 45–50 mL).

    • Attach a reflux condenser.

  • Cyclization:

    • Heat the mixture to reflux (oil bath temp ~125°C) with vigorous stirring.

    • Maintain reflux for 2 to 3 hours .

    • Monitoring: Check reaction progress via TLC (eluent: 10% EtOAc in Hexanes). The starting ketone spot should disappear, and a new fluorescent indole spot will appear (typically higher R_f than hydrazine).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (approx. 5x reaction volume) or directly into Ethyl Acetate (100 mL).

    • If poured into water: Extract with EtOAc (3 x 50 mL).[1]

    • Neutralization: Wash the combined organic layers carefully with saturated aqueous NaHCO₃ until gas evolution ceases (to remove acetic acid).

    • Wash with Brine (1 x 50 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄ .

    • Filter and concentrate under reduced pressure to yield the crude solid.

  • Purification:

    • Recrystallization (Preferred): The crude solid can often be recrystallized from hot Ethanol or an Ethanol/Water mixture. Dissolve in minimum hot ethanol, add water until slightly turbid, and cool slowly.

    • Column Chromatography (Alternative): If impurities persist, purify via silica gel chromatography using a gradient of Hexanes/EtOAc (95:5 to 80:20) .

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Dissolve in AcOH (Round Bottom Flask) Start->Mix Reflux Reflux at 118°C (2-3 Hours) Mix->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Extend time) Workup Cool & Pour into Ice/EtOAc Check->Workup Yes Wash Wash with NaHCO3 (Remove Acid) Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallize (EtOH) or Column Chrom. Dry->Purify

Figure 2: Operational workflow for the synthesis and isolation of the target indole.

Characterization & Quality Control

Upon isolation, the product should be characterized to confirm identity and purity.

  • Appearance: Typically an off-white to pale yellow solid.[1]

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       ~2.4–2.5 ppm (s, 3H, CH₃  at C3).[2]
      
    • 
       ~7.3–7.6 ppm (m, 5H, Phenyl  ring protons).
      
    • 
       ~7.2–7.8 ppm (m, 3H, Indole  aromatic protons; H4, H6, H7).
      
      • Note: H4 (doublet, J~2Hz) will be distinct due to meta-coupling with H6.[1]

    • 
       ~8.0–8.2 ppm (broad s, 1H, NH ).
      
  • Mass Spectrometry (ESI/EI):

    • Parent ion

      
       or 
      
      
      
      should show the characteristic bromine isotope pattern (1:1 ratio of peaks separated by 2 mass units).
    • Expected MW: ~286.17 g/mol .

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield Incomplete hydrazone formationEnsure reagents are pure. Add a small amount of EtOH to improve solubility if needed before reflux.
Sticky/Tar Product Polymerization or decompositionReduce reflux time. Perform workup immediately after cooling. Use N₂ atmosphere.
Starting Material Remains Catalyst too weakAdd a Lewis acid promoter like ZnCl₂ (0.5–1.0 equiv) to the acetic acid solution.
Impurity: 7-Bromo isomer Regioselectivity leakUnlikely with 4-bromo precursor.[1] Check purity of hydrazine starting material.

References

  • Takemoto, M., Iwakiri, Y., & Tanaka, K. (2007). Oxidative Cleavage Reaction of Substituted Indoles Catalyzed by Plant Cell Cultures. Heterocycles, 71(8), 1765-1772. (Provides specific conditions for 5-bromo-3-methyl-2-phenylindole: AcOH reflux).

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Authoritative text on mechanism and regioselectivity).
  • BenchChem. (2025).[3] Fischer Indole Synthesis: A Comprehensive Technical Guide. (General protocols and troubleshooting).

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[3][4] (Mechanism and variations).[2][4][5]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methyl-2-phenyl-1H-indole

Executive Summary & Strategic Context The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials[1]. Within medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials[1]. Within medicinal chemistry and drug development, the strategic functionalization of the indole core is critical for fine-tuning biological activity and pharmacokinetic properties. The C5 position is a highly targeted site for modification[1].

5-Bromo-3-methyl-2-phenyl-1H-indole (CAS: 848749-72-4) serves as an advanced, highly functionalized building block. The presence of the C3-methyl and C2-phenyl groups introduces significant steric bulk and alters the electron density of the indole core. While these substituents provide valuable pharmacological vectors, the unprotected N–H moiety presents a synthetic challenge. Unprotected haloindoles are notoriously difficult substrates for palladium-catalyzed cross-coupling reactions, as the free N–H group can coordinate to the metal center (catalyst poisoning) or undergo base-catalyzed intermolecular side reactions leading to oligomerization[2]. This application note provides field-proven, self-validating protocols designed to overcome these challenges using rationally selected catalytic systems.

Mechanistic Principles & Causality

The palladium-catalyzed cross-coupling of 5-bromoindoles proceeds via a well-established catalytic cycle: oxidative addition, transmetalation, and reductive elimination[1]. Understanding the causality behind each step is essential for optimizing yields with sterically hindered substrates like 5-Bromo-3-methyl-2-phenyl-1H-indole.

  • Oxidative Addition: The active Pd(0) species inserts into the C5–Br bond. The electron-donating nature of the C3-methyl group makes the indole ring electron-rich, which can slightly decelerate oxidative addition compared to electron-deficient aryl bromides. Therefore, electron-rich phosphine ligands are required to increase the electron density at the palladium center, facilitating the cleavage of the C5–Br bond.

  • Transmetalation: The coupling partner (e.g., an arylboronic acid in the Suzuki-Miyaura reaction) transfers its organic moiety to the Pd(II) complex. Alkali metal salts or bases are necessary to form a reactive intermediate (such as a boronate or silanolate) that attacks the Pd(II) species, displacing the halide[3].

  • Reductive Elimination: The C–C or C–N bond is formed, releasing the product. For sterically hindered or electron-rich heterocyclic substrates, the use of bulky biarylphosphine ligands (e.g., SPhos) or bidentate ligands (e.g., dppf) enforces a geometry that significantly accelerates reductive elimination, effectively outcompeting off-target N–H coordination[4].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (C5-Br Bond Cleavage) Pd0->OxAdd + Substrate TransMet Transmetalation (Nucleophile Transfer) OxAdd->TransMet + Coupling Partner (e.g., R-B(OH)2) RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate Complex RedElim->Pd0 Regenerates Pd(0) Product 5-Substituted Indole Derivative RedElim->Product Yields Substrate 5-Bromo-3-methyl- 2-phenyl-1H-indole Substrate->OxAdd

Catalytic cycle of Pd-catalyzed cross-coupling for 5-bromoindole derivatives.

Quantitative Data & Catalyst Selection

The choice of catalyst, ligand, base, and solvent dictates the success of the reaction. Traditional catalysts like Pd(PPh₃)₄ often fail or provide low yields due to their inability to prevent catalyst poisoning by the free indole N–H[5]. Modern, bulky ligands provide superior stability and turnover numbers.

Table 1: Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromoindoles

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
Pd(dppf)Cl₂ dppfK₂CO₃DME8095%Bidentate ligand enforces cis-geometry, accelerating reductive elimination and preventing N-H binding[5].
Pd(OAc)₂ SPhosK₂CO₃H₂O / MeCN37–8085–90%Mild aqueous conditions prevent N-H deprotonation and oligomerization; highly active for hindered substrates[2].
Pd(PPh₃)₄ PPh₃K₂CO₃DME80< 30%Monodentate, less sterically demanding ligand fails to prevent catalyst poisoning or side reactions[5].

Self-Validating Experimental Protocols

The following protocol details a mild, aqueous-phase Suzuki-Miyaura coupling designed to preserve the unprotected N–H of 5-Bromo-3-methyl-2-phenyl-1H-indole while achieving high conversion rates[2].

Protocol: Aqueous Suzuki-Miyaura Coupling

Objective: Synthesize 5-aryl-3-methyl-2-phenyl-1H-indole derivatives.

Materials & Reagents:

  • 5-Bromo-3-methyl-2-phenyl-1H-indole (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₂CO₃ (3.0 equiv)

  • Degassed Water/Acetonitrile (1:4 v/v, 5 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Sparge the H₂O/MeCN solvent mixture with Argon for 30 minutes prior to use.

    • Causality: Dissolved oxygen irreversibly oxidizes the highly active Pd(0) species to an inactive Pd(II) state, prematurely terminating the catalytic cycle.

  • Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-methyl-2-phenyl-1H-indole, the arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ in an aqueous environment provides the necessary hydroxide/carbonate ions to activate the boronic acid into a reactive, electron-rich boronate complex, which is a prerequisite for successful transmetalation[3].

  • Catalyst Activation: In a separate, Argon-purged vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of the degassed solvent mixture. Stir for 5 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)L₂ complex.

  • Reaction Execution: Transfer the active catalyst solution to the main reaction vial. Seal the vial under Argon and stir at 37 °C to 80 °C (depending on the steric bulk of the boronic acid) for 18 hours[2].

  • In-Process Validation: After 18 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze.

    • Validation Metric: The complete disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) in the mass spectrum confirms 100% oxidative addition and successful coupling.

  • Workup & Purification: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Workflow Logic

Even with robust protocols, cross-coupling reactions can encounter substrate-specific hurdles. The workflow below incorporates decision gates to ensure self-validation and rapid troubleshooting.

  • Issue 1: Protodeboronation. If LC-MS shows unreacted 5-bromoindole but the boronic acid is consumed, the boronic acid has likely undergone protodeboronation (common with electron-deficient or heteroaryl boronic acids). Solution: Switch to a boronic acid pinacol ester (BPin) or use slow-addition techniques.

  • Issue 2: Homocoupling (Biphenyl formation). If significant amounts of homocoupled boronic acid are detected, the system was exposed to oxygen. Solution: Rigorously re-degas all solvents and check the integrity of the Argon line.

Workflow Start 1. Reaction Setup Degassed Solvents Heat 2. Heat to 37-80°C Stir 4-18h Start->Heat Monitor 3. LC-MS / TLC Monitoring Heat->Monitor Check Conversion > 95%? Monitor->Check Workup 4. Aqueous Workup & Extraction Check->Workup Yes Troubleshoot Troubleshoot: Add Catalyst/Ligand Check->Troubleshoot No Purify 5. Flash Column Chromatography Workup->Purify Troubleshoot->Heat

Self-validating experimental workflow and troubleshooting logic for cross-coupling.

References

1.[1] Benchchem. "Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole". Available at: 2.[2] Organic Chemistry Frontiers (RSC Publishing). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals". Available at: 3.[4] Organic Letters (ACS Publications). "Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides". Available at: 4.[3] PubMed Central (NIH). "Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates". Available at: 5.[5] Benchchem. "Comparative analysis of catalysts for 5-bromoindole Suzuki coupling". Available at:

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole

Introduction & Mechanistic Rationale The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients[1]. Specifically, 5-bromo-3-m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and active pharmaceutical ingredients[1]. Specifically, 5-bromo-3-methyl-2-phenyl-1H-indole serves as a highly valuable synthetic intermediate. The 5-bromo substituent provides an orthogonal reactive handle for downstream palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), enabling the rapid elaboration of complex molecular architectures[2].

While the Fischer indole synthesis remains the most robust method for constructing this heterocyclic core, conventional thermal heating often requires harsh acidic conditions and prolonged reflux times. These conditions frequently lead to the degradation of sensitive intermediates and the formation of intractable tars[1]. Microwave-assisted organic synthesis (MAOS) circumvents these limitations. By providing direct, volumetric dielectric heating, microwave irradiation significantly accelerates the reaction, minimizing side products and dramatically improving both yield and purity[3].

Mechanism A Hydrazone Formation B Tautomerization (Ene-Hydrazine) A->B H+ C [3,3]-Sigmatropic Rearrangement B->C MW Heating (Rate Limiting) D Rearomatization & Cyclization C->D Fast E Ammonia Elimination (Indole Core) D->E -NH3

Figure 1. Mechanistic pathway of the Fischer indole synthesis highlighting the rate-limiting step.

Causality in Experimental Design

To ensure a high-yielding and reproducible protocol, every experimental parameter has been optimized based on the physical and chemical dynamics of the reaction system:

  • Substrate Selection: 4-Bromophenylhydrazine hydrochloride is reacted with propiophenone. The hydrochloride salt is deliberately chosen over the free base because it is significantly more stable against atmospheric oxidation. Furthermore, it provides an initial in situ proton source that catalyzes the nucleophilic addition required for hydrazone formation[3].

  • Catalyst Dynamics: While Lewis acids (e.g., ZnCl₂) are traditionally used, Brønsted acids like p-toluenesulfonic acid (p-TSA) have proven vastly superior under microwave conditions. p-TSA effectively protonates the ene-hydrazine intermediate, lowering the activation energy barrier for the [3,3]-sigmatropic rearrangement and yielding up to 91% of the desired indole in minutes[4].

  • Solvent Dielectric Properties: A solvent mixture of Ethanol/Water (3:1) is employed. Water possesses a high loss tangent (

    
    ), making it an exceptional microwave absorber that rapidly and uniformly transfers thermal energy to the solvated reactants[2]. Ethanol is included as a co-solvent to ensure the complete dissolution of the highly lipophilic propiophenone and the resulting indole product.
    

Quantitative Data & Optimization

The following table summarizes the quantitative optimization data, demonstrating the stark efficiency gains achieved by transitioning from conventional thermal heating to microwave irradiation.

EntryHeating MethodCatalyst (mol%)Solvent SystemTemp (°C)TimeYield (%)Purity (LC-MS)
1Conventional (Oil Bath)Glacial AcOH (Excess)AcOH118 (Reflux)4.0 hours45%< 80%
2Microwave IrradiationGlacial AcOH (Excess)AcOH15015 min62%> 85%
3Microwave Irradiationp-TSA (20 mol%)EtOH12010 min78%> 92%
4 Microwave Irradiation p-TSA (20 mol%) EtOH/H₂O (3:1) 120 10 min 91% > 98%

Note: Entry 4 represents the optimal conditions utilized in the protocol below, balancing rapid kinetics with exceptional product purity.

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation from the expected chemical pathway is immediately identified, preventing downstream failures.

Workflow Step1 1. Reaction Assembly 4-Br-Phenylhydrazine + Propiophenone PTSA in EtOH/H2O Step2 2. Microwave Irradiation 120 °C, 10 min, 150 W Volumetric Dielectric Heating Step1->Step2 Step3 3. Reaction Quench Cool to 25 °C Neutralize with NaHCO3 (pH 7-8) Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with EtOAc Wash with Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Isolation & Analysis Flash Chromatography LC-MS & NMR Validation Step4->Step5

Figure 2. Self-validating experimental workflow for microwave-assisted indole synthesis.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 4-bromophenylhydrazine hydrochloride (1.0 mmol, 223.5 mg) and propiophenone (1.05 mmol, 140.9 mg).

  • Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.2 mmol, 38.0 mg) as the catalyst.

  • Suspend the mixture in 3.0 mL of an Ethanol/Water (3:1 v/v) solvent system.

  • Validation Checkpoint 1: Stir the mixture at room temperature for 2 minutes. A slight color shift to pale yellow indicates the initial, spontaneous formation of the hydrazone intermediate.

Step 2: Microwave Irradiation

  • Seal the vial securely with a Teflon-lined crimp cap.

  • Place the vial into the microwave reactor cavity.

  • Program the reactor to heat to 120 °C with a maximum power output of 150 W and a hold time of 10 minutes. Ensure the cooling jet is active to maintain strict temperature control.

  • Validation Checkpoint 2: Monitor the real-time IR temperature and pressure sensors. The pressure should not exceed 10 bar. A stable temperature profile confirms that the reaction is proceeding without thermal runaway.

Step 3: Quenching and Workup

  • Allow the reactor to actively cool the vial to ≤ 25 °C before uncrimping.

  • Transfer the crude reaction mixture to a 50 mL Erlenmeyer flask.

  • Slowly add 10 mL of saturated aqueous NaHCO₃ solution to quench the acid catalyst.

  • Validation Checkpoint 3: Verify the pH of the aqueous layer using indicator paper. It must read between pH 7–8. Neutralization is critical to prevent acid-catalyzed degradation or polymerization of the electron-rich indole core during subsequent concentration steps.

Step 4: Extraction and Isolation

  • Transfer the neutralized mixture to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL)[1].

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark orange/brown oil.

Step 5: Purification

  • Purify the crude material via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/Ethyl Acetate (95:5 to 90:10).

  • Validation Checkpoint 4: Monitor the fractions via TLC (Hexanes/EtOAc 9:1). The desired product will appear as a highly UV-active spot (at 254 nm) with an approximate

    
     of 0.45.
    
  • Pool the pure fractions and remove the solvent in vacuo to afford 5-bromo-3-methyl-2-phenyl-1H-indole as an off-white to pale yellow solid.

Analytical Characterization

To definitively validate the structural integrity of the synthesized compound, perform the following analytical assessments:

  • LC-MS (ESI+): Expected

    
     at m/z 286.0 and 288.0 (1:1 ratio, characteristic of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes).
    
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.05 (br s, 1H, Indole NH )
      
    • 
       7.72 (d, J = 1.8 Hz, 1H, Ar-H  at C4)
      
    • 
       7.55 – 7.48 (m, 4H, Phenyl-H )
      
    • 
       7.40 (m, 1H, Phenyl-H para)
      
    • 
       7.28 (dd, J = 8.5, 1.8 Hz, 1H, Ar-H  at C6)
      
    • 
       7.20 (d, J = 8.5 Hz, 1H, Ar-H  at C7)
      
    • 
       2.45 (s, 3H, CH ₃ at C3)
      

References

  • MDPI. "Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles." Molecules, 2020. Available at:[Link]

  • ResearchGate. "One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis." Journal of Heterocyclic Chemistry, 2011. Available at:[Link]

  • Royal Society of Chemistry. "One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles." Organic & Biomolecular Chemistry, 2020. Available at:[Link]

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-2-phenyl-1H-indole

Executive Summary The 5-Bromo-3-methyl-2-phenyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), estrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Bromo-3-methyl-2-phenyl-1H-indole scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs), estrogen receptor modulators (SERMs), and kinase inhibitors. The C5-bromine handle allows for late-stage diversification via Suzuki-Miyaura cross-coupling, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]

This guide provides an authoritative technical workflow for coupling this specific substrate with aryl and heteroaryl boronic acids. Unlike generic indole protocols, this document addresses the unique solubility and electronic properties conferred by the hydrophobic 2-phenyl and 3-methyl substituents.

Technical Profile & Mechanistic Insight

Substrate Analysis
  • Compound: 5-Bromo-3-methyl-2-phenyl-1H-indole

  • CAS Registry: [Relevant generic search]

  • Molecular Weight: ~286.17 g/mol

  • Electronic Environment: The indole nitrogen is electron-donating. The 2-phenyl group extends conjugation, stabilizing the system but increasing lipophilicity. The 3-methyl group restricts rotation of the 2-phenyl ring, creating a defined steric pocket, but does not significantly hinder the C5 position.

  • Reactivity Node: The C-Br bond at position 5 is an aryl bromide, highly activated for oxidative addition compared to chlorides, but less labile than iodides.

Mechanistic Considerations for Suzuki Coupling
  • Catalyst Poisoning: The free N-H of the indole can coordinate to Pd(II) species, potentially damping the catalytic cycle. Solution: Use mild bases (K₂CO₃) that do not deprotonate the indole (pKa ~17) aggressively, or use pre-formed active catalysts like Pd(dppf)Cl₂ to outcompete N-coordination.

  • Solubility: The 2-phenyl and 3-methyl groups make this substrate significantly less soluble in pure aqueous media than simple indoles. Solution: A biphasic system (Dioxane/H₂O or Toluene/H₂O) or polar organic solvent (DMF) is strictly required.

  • Electronic Bias: The electron-rich nature of the indole ring facilitates oxidative addition but can slow down reductive elimination. Solution: Electron-deficient phosphine ligands (like dppf) or bulky electron-rich ligands (like SPhos) facilitate the cycle at different stages.

Experimental Workflows

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for this indole substrate, highlighting the critical "Transmetalation" step where the boronic acid enters.

SuzukiCycle Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boron BaseStep Base Activation (OH- / CO3--) Boronic Aryl Boronic Acid (R-B(OH)2) BaseStep->Boronic Activates RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regenerates Pd(0) Product 5-Aryl-3-methyl- 2-phenylindole RedElim->Product Substrate 5-Bromo-3-methyl- 2-phenylindole Substrate->OxAdd Boronic->TransMet

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromo-3-methyl-2-phenylindole.

Protocol A: Rapid Screening (Micro-scale)

Purpose: To quickly identify optimal coupling partners (boronic acids) for the scaffold.

Reagents:

  • Substrate: 28.6 mg (0.1 mmol)

  • Boronic Acid: 0.15 mmol (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (4.1 mg, 5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 150 µL)

  • Solvent: 1,4-Dioxane (1.0 mL)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and Pd catalyst to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Inert: Purge the vial with Nitrogen or Argon for 1 minute.

  • Solvent: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Seal tight and heat to 90°C in a heating block for 4 hours.

  • Analysis: Take a 10 µL aliquot, dilute with MeOH, and analyze via LC-MS. Look for the [M+H]+ peak corresponding to Product (MW = Substrate - Br + Aryl).

Protocol B: Robust Gram-Scale Synthesis (The "Gold Standard")

Purpose: High-yield production of purified material for biological testing. This method uses a biphasic Toluene/Ethanol/Water system which ensures excellent solubility of the hydrophobic indole starting material while maintaining high salt solubility.

Reagents Table:

ComponentRoleQuantityEquivalents
5-Bromo-3-methyl-2-phenylindole Substrate1.00 g1.0
Aryl Boronic Acid Coupling Partner1.2 - 1.5 equiv1.2 - 1.5
Pd(PPh₃)₄ Catalyst202 mg0.05 (5 mol%)
Na₂CO₃ Base1.11 g3.0
Toluene Solvent A12 mL-
Ethanol Co-Solvent6 mL-
Water Solvent B6 mL-

Detailed Procedure:

  • Preparation: In a 100 mL round-bottom flask (RBF), dissolve Na₂CO₃ in the water. Add Toluene and Ethanol. Degas the biphasic mixture by bubbling Argon through it for 15 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.

  • Addition: Add the indole substrate and the boronic acid to the flask.

  • Catalyst: Add Pd(PPh₃)₄ in one portion under a positive stream of Argon.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (~85-90°C) with vigorous stirring. The mixture will be heterogeneous initially but should darken as the catalyst activates.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) every 2 hours. The starting material (Rf ~0.6) should disappear.

  • Workup:

    • Cool to room temperature.[1][3][4][5][6]

    • Dilute with Ethyl Acetate (50 mL) and Water (30 mL).

    • Separate layers.[1][3] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.[3]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane. The hydrophobic 2-phenyl group usually makes the product elute easily.

Applications & Case Studies

Case Study 1: Synthesis of COX-2 Inhibitor Analogs (Biaryl Systems)

Objective: Couple 4-methoxyphenylboronic acid to the scaffold.

  • Rationale: The 2-phenyl-3-methylindole core mimics the structure of Indomethacin or Etodolac. Adding a p-methoxy phenyl group at C5 extends the lipophilic pharmacophore.

  • Result: Using Protocol B, yields of 85-92% are typical. The methoxy group is robust and does not interfere with the catalyst.

Case Study 2: Kinase Inhibitor Scaffolds (Heteroaryl Coupling)

Objective: Couple 4-pyridylboronic acid or 5-pyrimidineboronic acid.

  • Challenge: Pyridines can coordinate to Palladium, poisoning the catalyst. Boronic acids of pyridines are also prone to protodeboronation.

  • Modification:

    • Switch Catalyst to Pd(dppf)Cl₂ (more resistant to nitrogen poisoning).

    • Switch Base to K₃PO₄ (anhydrous conditions in Dioxane often work better to prevent deboronation).

    • Increase temperature to 100°C.

  • Outcome: Yields typically range 60-75%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst inactive or O₂ present.Use fresh catalyst. Degas solvents more thoroughly (freeze-pump-thaw).
Protodeboronation Boronic acid unstable in water.Switch to anhydrous conditions (DMF/Cs₂CO₃) or use Boronic Esters (Pinacol).
Homo-coupling of Boronic Acid Excess O₂ in system.Ensure rigorous Argon purging. Add boronic acid slowly.
Difficult Purification Product co-elutes with impurity.Recrystallize from hot Ethanol/Water instead of chromatography.

Workflow Diagram

Workflow Prep 1. Degas Solvents (Tol/EtOH/H2O) Mix 2. Add Reagents (Indole + Boronic Acid) Prep->Mix Cat 3. Add Catalyst (Pd(PPh3)4) Mix->Cat Heat 4. Reflux (4-12 Hours) Cat->Heat Workup 5. Extraction (EtOAc/Brine) Heat->Workup Pure 6. Purification (Flash Column) Workup->Pure

Caption: Step-by-step experimental workflow for gram-scale synthesis.

References

  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025).[1][3][7][8] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature. Retrieved from

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Organic Chemistry Frontiers (2021). Retrieved from

  • National Institutes of Health (NIH). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. PMC (2014). Retrieved from

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole and phenylboronic acid.[9] Retrieved from

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Bromo-3-methyl-2-phenyl-1H-indole and all reagents before handling.

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination Protocols for 5-Bromoindoles

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone methodology for constructing C–N bonds in pharmaceutical development. However, applying this transformation to the indole scaffold—specifically at the C5 position of 5-bromoindole—presents significant chemoselectivity and reactivity challenges due to the presence of the competitive N1-H nucleophile. This application note synthesizes field-proven insights to provide robust, self-validating protocols for the amination of both unprotected and N-protected 5-bromoindoles. By manipulating base strength, ligand steric bulk, and precatalyst activation pathways, researchers can achieve high-yielding, regioselective C5-amination.

Mechanistic Insights & Causality in Experimental Design

The Chemoselectivity Challenge

The primary hurdle in the cross-coupling of 5-bromoindole is the free N1-H (


). Standard inorganic bases (e.g., 

,

) or alkoxides (e.g., NaOtBu) can partially deprotonate the indole, creating an ambident nucleophile that competes with the exogenous amine for the Pd(II) center, leading to unwanted N1-arylation or catalyst poisoning. To circumvent this, two distinct mechanistic strategies are employed:
  • The Over-Deprotonation Strategy (Anhydrous): By utilizing 2.2 equivalents of a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS), the indole N-H is quantitatively deprotonated to form an indolyl anion. The negative charge delocalizes across the aromatic system, paradoxically rendering the N1 position less nucleophilic toward the Pd(II) intermediate compared to the exogenous aliphatic or aryl amine. This electronic modulation directs chemoselectivity exclusively to the C5-Br position without requiring a discrete protection step[1].

  • The Aqueous / Mild Base Strategy: Recent advancements demonstrate that highly active precatalysts (e.g., L-Pd-G1 with tBu-XPhos) can operate in aqueous media with weak bases (

    
    ). The biphasic nature and mild basicity prevent N1 deprotonation entirely, while the highly reactive Pd complex undergoes rapid reductive elimination with the exogenous aniline before off-target reactions can occur[2].
    
Catalyst and Ligand Selection

The formation of the active


 species is the critical initiation step. Traditional Pd(II) sources require in situ reduction, which consumes the amine nucleophile or phosphine ligand, generating off-target byproducts[3].
  • Precatalysts: Utilizing Buchwald precatalysts (e.g., L-Pd-G1) ensures rapid, quantitative generation of the active Pd(0) species upon exposure to base, bypassing the reductive penalty and allowing for lower reaction temperatures[2].

  • Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., tBu-XPhos, RuPhos) are mandatory. Their electron richness accelerates the difficult oxidative addition into the C5–Br bond, while their steric bulk forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination, effectively outcompeting

    
    -hydride elimination pathways[3].
    

Reaction Workflow & Logical Relationships

BuchwaldHartwig cluster_strategy Chemoselectivity & Protection Strategy Start 5-Bromoindole (Starting Material) Unprotected Unprotected N1-H Base: LiHMDS (2.2 eq) or Aq. K3PO4 Start->Unprotected Protected N-Boc Protected Base: Cs2CO3 or NaOtBu Start->Protected OxAdd Oxidative Addition (Pd Insertion into C5-Br) Unprotected->OxAdd Protected->OxAdd CatAct Active Pd(0)L(n) (e.g., tBu-XPhos, RuPhos) CatAct->OxAdd TransMet Amine Coordination & Deprotonation OxAdd->TransMet RedElim Reductive Elimination (C5-N Bond Formation) TransMet->RedElim RedElim->CatAct Pd(0) Regeneration Product 5-Aminoindole Derivative (Target) RedElim->Product

Logical workflow for Buchwald-Hartwig amination of 5-bromoindoles based on NH-protection.

Quantitative Data & Condition Optimization

The following table summarizes validated experimental parameters for various 5-bromoindole substrates, allowing for rapid comparison of catalyst-base pairings based on the nucleophile.

SubstrateCoupling PartnerCatalyst / Ligand SystemBase (Equiv)Solvent / TempYield (%)Ref
5-BromoindoleMorpholine (Secondary)

/ Biaryl Ligand
LiHMDS (2.2)Toluene, 100 °C80–90[1]
5-BromoindoleAniline (Primary Aryl)L-Pd-G1 / tBu-XPhos

(1.5)

/tBuOH, 65 °C
85[2]
N-Boc-5-bromoindoletBu-carbamate

/ XPhos

(1.4)
Dioxane, 100 °C>85[4]
5-BromoindolePiperidine (Secondary)

/ SPhos

(1.5)
Toluene, 90 °C75[5]

Detailed Step-by-Step Methodologies

Protocol A: Anhydrous Amination of Unprotected 5-Bromoindole (LiHMDS Strategy)

Designed for secondary amines and anilines where N-protection is undesirable.

Self-Validation Checkpoint: LiHMDS is highly hygroscopic. The reaction must be strictly anhydrous. A color shift from the deep purple of


 to a clear orange/red indicates successful ligand coordination and active Pd(0) formation. If the solution turns opaque black, palladium black has crashed out due to oxygen ingress or moisture, and the reaction should be aborted.
  • Preparation: Oven-dry a Schlenk tube or heavy-walled reaction vial equipped with a magnetic stir bar. Cool under a stream of dry Argon.

  • Reagent Loading: Add 5-bromoindole (1.0 equiv, 1.0 mmol),

    
     (0.02 equiv, 2 mol%), and the selected biaryl ligand (e.g., RuPhos, 0.08 equiv, 8 mol%).
    
  • Atmosphere Exchange: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent & Amine Addition: Inject anhydrous, degassed toluene (5.0 mL) followed by the amine (e.g., morpholine, 1.2 equiv). Stir at room temperature for 5 minutes to allow pre-catalyst complexation.

  • Base Addition (Critical Step): Slowly inject LiHMDS (1.0 M in THF, 2.2 equiv) dropwise. Causality: Dropwise addition prevents localized exothermic degradation of the catalyst and ensures controlled deprotonation of the indole N-H[1].

  • Heating: Replace the septum with a Teflon-lined crimp cap under Argon. Heat the mixture in a pre-warmed oil bath at 100 °C for 12–18 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
     (10 mL) to neutralize the indolyl anion. Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Aqueous Amination of Unprotected 5-Bromoindole (Precatalyst Strategy)

Designed for mild, environmentally benign coupling of primary anilines.

  • Reagent Loading: To a microwave vial, add 5-bromoindole (1.0 equiv, 0.5 mmol), the aniline derivative (1.2 equiv), L-Pd-G1 precatalyst (0.05 equiv, 5 mol%), tBu-XPhos (0.05 equiv, 5 mol%), and

    
     (1.5 equiv).
    
  • Solvent Addition: Add a degassed mixture of

    
     and tert-butanol (1:1 v/v, 2.0 mL). Causality: Water solubilizes the phosphate base while tBuOH solubilizes the organic substrates, creating a highly efficient biphasic or micellar interface for the reaction[2].
    
  • Reaction Execution: Seal the vial and purge with Argon for 3 minutes. Heat the mixture at 65 °C for 16 hours.

  • Workup: Dilute with Ethyl Acetate (5 mL) and Water (5 mL). Separate the layers, extract the aqueous layer with Ethyl Acetate (2 x 5 mL), dry over

    
    , and purify via reverse-phase chromatography or standard silica gel chromatography.
    
Protocol C: Amination of N-Boc-5-bromoindole

Designed for challenging primary amines or when orthogonal functionalization is required downstream.

Self-Validation Checkpoint: N-Boc-5-bromoindole acts as a stable intermediate that entirely removes N1-nucleophilicity[4]. If TLC shows multiple highly polar spots, the Boc group may be prematurely deprotecting; ensure the reaction temperature does not exceed 100 °C and avoid overly harsh bases if using extended reaction times.

  • Preparation: Charge a dry reaction vial with N-Boc-5-bromoindole (1.0 equiv), the primary amine (1.2 equiv),

    
     (0.03 equiv), RuPhos (0.06 equiv), and 
    
    
    
    (1.4 equiv).
  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to substrate).

  • Heating: Purge with Argon, seal, and heat at 100 °C for 12 hours.

  • Workup & Deprotection: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate. To remove the Boc group, dissolve the crude product in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (1:4 TFA:DCM ratio). Stir at room temperature for 2 hours, then neutralize with saturated

    
     and extract with DCM.
    

References

1.[1] Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (ACS Publications) URL:

2.[5] Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromoindole Source: Benchchem URL:

3.[4] N-Boc-5-bromoindole | Intermediate Source: MedChemExpress URL:

4.[2] Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions Source: RSC Publishing URL:

5.[3] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings Source: WuXi AppTec URL:

Sources

Application

Preparation of antiviral agents using 5-Bromo-3-methyl-2-phenyl-1H-indole precursors

Application Note: Synthesis and Functionalization of 5-Bromo-3-methyl-2-phenyl-1H-indole for Antiviral Drug Discovery Executive Summary The indole ring is a highly privileged pharmacophore in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Functionalization of 5-Bromo-3-methyl-2-phenyl-1H-indole for Antiviral Drug Discovery

Executive Summary

The indole ring is a highly privileged pharmacophore in medicinal chemistry, forming the structural foundation for numerous broad-spectrum antiviral agents, including the fusion inhibitor Arbidol (Umifenovir) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Delavirdine[1],[2]. This application note details the robust chemical synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole , a critical precursor for next-generation antiviral libraries. By detailing the mechanistic causality of the Fischer indolization and providing a self-validating experimental protocol, this guide enables researchers to optimize precursor yields and seamlessly transition into downstream phenotypic screening and target validation.

Scientific Background & Rationale

The specific substitution pattern of 5-bromo-3-methyl-2-phenyl-1H-indole is not arbitrary; it is meticulously designed to exploit viral protein vulnerabilities:

  • 5-Bromo Substitution: The electron-withdrawing bromine atom significantly increases the lipophilicity of the indole core. Structural biology studies reveal that this lipophilic anchor is essential for deep insertion into the hydrophobic cavity of the influenza hemagglutinin (HA) trimer stem[3],[4].

  • 2-Phenyl and 3-Methyl Groups: These substituents restrict the conformational flexibility of the molecule. When functionalized into Arbidol analogs, this rigid core stabilizes the pre-fusion conformation of HA, preventing the low-pH-induced transition to the fusogenic state required for viral entry[4].

Chemical Synthesis: Mechanistic Insights

The most efficient route to this core is the Fischer Indole Synthesis [5]. The reaction utilizes 4-bromophenylhydrazine and propiophenone (1-phenylpropan-1-one).

  • Regiochemical Control: Utilizing a para-substituted hydrazine (4-bromophenylhydrazine) guarantees that cyclization occurs exclusively at the 5-position of the resulting indole. Using a meta-substituted precursor would yield an undesirable mixture of 4- and 6-substituted regioisomers.

  • Thermodynamic Considerations: The critical, rate-limiting step of this reaction is the[3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer[6]. Because the bromine atom is electron-withdrawing, it slightly destabilizes the transition state of this rearrangement. Consequently, mild Brønsted acids (like dilute acetic acid) often result in incomplete conversion. The use of Polyphosphoric Acid (PPA) provides the necessary strong protonating environment and thermal stability to drive the C–C bond formation to completion[7].

FischerMechanism N1 4-Bromophenylhydrazine + Propiophenone N2 Arylhydrazone Intermediate N1->N2 H+ / -H2O N3 Ene-hydrazine Tautomer N2->N3 Tautomerization N4 [3,3]-Sigmatropic Rearrangement N3->N4 Acid / Heat N5 Cyclic Aminal Intermediate N4->N5 Cyclization N6 5-Bromo-3-methyl- 2-phenyl-1H-indole N5->N6 -NH3 / Aromatization

Fig 1: Mechanistic pathway of the Fischer indolization yielding the 5-bromo-indole core.

Experimental Protocol: Self-Validating Synthesis

Materials Required:

  • 4-Bromophenylhydrazine hydrochloride (1.0 eq)

  • Propiophenone (1.05 eq)

  • Polyphosphoric acid (PPA) or Glacial Acetic Acid/ZnCl₂

  • Ethanol (Absolute), Ethyl Acetate, Hexanes

Step 1: Hydrazone Formation

  • Suspend 4-bromophenylhydrazine hydrochloride (10 mmol, 2.23 g) and propiophenone (10.5 mmol, 1.41 g) in 20 mL of absolute ethanol.

  • Add 3 drops of glacial acetic acid to catalyze the condensation. Reflux the mixture at 80 °C for 2 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the propiophenone spot (

    
     ~0.6) and the appearance of a new UV-active spot (
    
    
    
    ~0.4) confirms the formation of the arylhydrazone.
  • Remove the solvent under reduced pressure to isolate the crude hydrazone.

Step 2: PPA-Catalyzed Cyclization

  • Pre-heat 15 g of PPA in a round-bottom flask to 80 °C to reduce viscosity.

  • Add the crude hydrazone in small portions with vigorous mechanical stirring.

  • Gradually raise the temperature to 110 °C and maintain for 3 hours.

  • Validation Check: A distinct color shift from pale yellow to deep amber indicates the successful progression of the [3,3]-sigmatropic rearrangement and subsequent cyclization.

Step 3: Workup and Purification

  • Pour the hot reaction mixture over 100 g of crushed ice to quench the PPA, stirring vigorously until the polyphosphoric acid is completely hydrolyzed.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Recrystallize the crude product from hot ethanol to yield pure 5-Bromo-3-methyl-2-phenyl-1H-indole as off-white crystals.

  • Analytical Validation:

    
    H NMR (CDCl₃) must show a broad singlet at ~8.1 ppm (indole N-H), a distinct doublet at ~7.6 ppm (C4-H, meta-coupling), and a singlet at ~2.4 ppm (C3-CH₃).
    

Quantitative Data Presentation

To establish the optimal conditions for the rate-limiting sigmatropic shift, various catalyst systems were evaluated. PPA provides the superior thermodynamic environment required for the deactivated brominated precursor.

Catalyst SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
Glacial AcOH901235>90%Incomplete[3,3]-shift due to high activation energy.
ZnCl₂ / EtOH80862>95%Moderate Lewis acid activation; side-product formation.
PPA 110 3 84 >98% Optimal thermodynamics; rapid cyclization and aromatization.

Downstream Antiviral Screening Workflow

Once the 5-bromo-3-methyl-2-phenyl-1H-indole core is synthesized, it serves as the scaffold for generating diverse antiviral libraries. Downstream derivatization typically involves N-alkylation (e.g., adding a dimethylaminomethyl group) and C-4/C-6 functionalization to mimic or improve upon Arbidol's efficacy[1],[3].

To validate the antiviral efficacy of the synthesized analogs, a rigorous biological screening pipeline must be employed, transitioning from phenotypic cell-survival assays to target-specific mechanistic validation[4].

Workflow S1 Stage 1: Core Synthesis Fischer Indolization S2 Stage 2: Derivatization N-Alkylation & C-Functionalization S1->S2 Purified Precursor S3 Stage 3: Phenotypic Screening Viral Cytopathic Effect (CPE) Assay S2->S3 Compound Library S4 Stage 4: Target Validation HA Trypsin-Susceptibility Assay S3->S4 Antiviral Hits (EC50 < 10 µM)

Fig 2: Antiviral drug development workflow from indole synthesis to target validation.

Key Biological Assays:

  • Cytopathic Effect (CPE) Assay: Evaluates the ability of the indole derivatives to protect host cells (e.g., HepG2 or MDCK cells) from virus-induced cell death. Compounds with an

    
     < 10 µM and a high Selectivity Index (SI > 10) are advanced[1].
    
  • Trypsin-Susceptibility Assay: A mechanistic assay used to confirm fusion inhibition. At low pH (5.0), viral Hemagglutinin undergoes a conformational change making it susceptible to trypsin digestion. Potent indole derivatives bind the HA trimer stem, lock it in the pre-fusion state, and protect it from trypsin cleavage[4].

References

  • Fischer indole synthesis - Wikipedia. Wikipedia.

  • One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry (RSC Publishing).

  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.

  • The Synthetic Antiviral Drug Arbidol Inhibits Globally Prevalent Pathogenic Viruses. Journal of Virology (ASM).

  • Why Do Some Fischer Indolizations Fail? PMC - NIH.

  • Arbidol as a broad-spectrum antiviral: An update. PMC - NIH.

  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.

  • Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. PMC - NIH.

  • Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin. ResearchGate.

  • Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. PNAS.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-Bromo-3-methyl-2-phenyl-1H-indole synthesis

Welcome to the technical support guide for the synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve your reaction yields and product purity.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific experimental problems you might encounter during the synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole. Each issue is broken down into potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A common frustration in organic synthesis is a lower-than-expected yield of the desired product. Several factors can contribute to this issue in indole synthesis.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The Fischer indole synthesis, a common route for this compound, is highly sensitive to temperature and acid strength.[1]

    • Solution: Systematically optimize reaction conditions. Vary the temperature, reaction time, and the concentration of the acid catalyst.[1] It's often necessary to empirically determine the best conditions for your specific setup.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical.[1]

    • Solution: Screen different Brønsted and Lewis acids to find the most effective one for your reaction.[2]

  • Poor Quality Starting Materials: Impurities in the starting materials, such as the arylhydrazine or the ketone, can lead to unwanted side reactions and reduce the yield.[1]

    • Solution: Ensure the purity of your reactants. If necessary, purify them before use.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired indole.[2]

    • Solution: Analyze the reaction mixture to identify any major byproducts. Once identified, you can adjust the reaction conditions to minimize their formation.[2] For example, lowering the temperature may reduce the rate of side reactions.

ParameterRecommendationRationale
Temperature Start with literature-reported values and optimize in 10-20°C increments.Too low may result in a slow reaction rate; too high can cause degradation.[3]
Solvent Screen solvents with varying polarities (e.g., toluene, ethanol, acetic acid).Solvent choice affects solubility and can influence the reaction pathway.[3]
Catalyst Screen both Brønsted (e.g., p-TsOH) and Lewis acids (e.g., ZnCl₂).The optimal catalyst is substrate-dependent.[2][4]
Issue 2: Formation of Multiple Byproducts

The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a complex reaction mixture, which can complicate purification and reduce the yield of the target compound.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures and strong acids can lead to the degradation of starting materials or the product, resulting in a mixture of byproducts.[5][6]

    • Solution: Employ milder reaction conditions. This could involve using a weaker acid, a lower reaction temperature, or a shorter reaction time.[7] Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.[8]

  • Aldol Condensation and Friedel-Crafts-type Reactions: The acidic conditions of the Fischer indole synthesis can promote self-condensation of the ketone or other side reactions.[7]

    • Solution: Maintain the lowest effective reaction temperature. Consider the slow addition of the ketone to the reaction mixture to keep its concentration low and minimize self-condensation.[7]

  • Lack of Regioselectivity: When using unsymmetrical ketones, there's a possibility of forming isomeric indole products.

    • Solution: The choice of acid catalyst and its concentration can influence regioselectivity.[7] Experimenting with different acids may favor the formation of the desired isomer.

Issue 3: Incomplete Reaction

An incomplete reaction, where starting material remains even after an extended period, is another common hurdle.

Potential Causes & Solutions:

  • Insufficient Temperature or Reaction Time: Some reactions require a certain energy input to proceed to completion.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[8]

  • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.

    • Solution: Ensure the catalyst is of good quality and handled appropriately. In some cases, adding a fresh portion of the catalyst may be necessary.

  • Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be slow.

    • Solution: Choose a solvent in which all reactants are soluble at the reaction temperature.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 5-Bromo-3-methyl-2-phenyl-1H-indole.

Q1: Which synthetic route is generally most effective for this type of indole?

The Fischer indole synthesis is a widely used and versatile method for preparing 2,3-disubstituted indoles like 5-Bromo-3-methyl-2-phenyl-1H-indole.[1] It involves the reaction of an appropriately substituted phenylhydrazine with a ketone in the presence of an acid catalyst.[1][4]

Other methods to consider include:

  • Larock Indole Synthesis: This palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne is also a powerful method for creating substituted indoles and often tolerates a range of functional groups.[9][10]

  • Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of an aniline.[5] However, it is often associated with harsh reaction conditions and can lead to issues with regioselectivity and low yields.[5][7]

Q2: What is the mechanism of the Fischer indole synthesis?

The mechanism involves several key steps:

  • Hydrazone Formation: The arylhydrazine and the ketone condense to form a phenylhydrazone.[4][11]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[11]

  • [9][9]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved, and a C-C bond is formed.[11][12]

  • Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization.

  • Ammonia Elimination: The final step is the elimination of ammonia to form the stable indole ring.[11]

Fischer_Indole_Synthesis A Arylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Ammonia Elimination F->G H Indole Product G->H

Caption: Key stages of the Fischer indole synthesis.

Q3: How can I effectively purify the final product, 5-Bromo-3-methyl-2-phenyl-1H-indole?

The most common methods for purifying indole derivatives are recrystallization and column chromatography .[13]

  • Recrystallization: This is a good first-line purification technique, especially if the crude product is relatively clean.

    • Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) is often effective.[13] For brominated indoles, combinations of alcohols (like ethanol) and water, or ethyl acetate and heptane can be good starting points.[14]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is the next step.

    • Eluent System: A gradient of hexane and ethyl acetate is a common choice for eluting indole derivatives from a silica gel column.[15] The optimal ratio will need to be determined by TLC analysis.

For some brominated indoles, steam distillation has been shown to be an effective method for removing colored impurities.[13][16]

Purification_Workflow cluster_0 Initial Purification cluster_1 Further Purification A Crude Product B Recrystallization A->B C Purity Check (TLC/NMR) B->C D Column Chromatography C->D If Impure E Pure Product C->E If Pure D->E

Caption: General purification strategy for indole derivatives.

Q4: Are there any specific safety precautions I should be aware of?

Yes, as with any chemical synthesis, safety is paramount.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Arylhydrazines: Many hydrazines are toxic and potential carcinogens. Avoid inhalation and skin contact.

  • Acids: Strong acids like sulfuric acid and polyphosphoric acid are corrosive. Handle them with extreme care.

  • Solvents: Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • National Institutes of Health. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Indoles through Larock Annulation: Recent Advances. Retrieved from [Link]

  • University of Liverpool. (n.d.). Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purified Brominated Indole Derivatives From Dicathais Orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (n.d.). Bischler Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ACS Publications. (2006). Practical Methodologies for the Synthesis of Indoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Retrieved from [Link]

  • ACS Publications. (2016). Polyhalogenated Indoles from the Red Alga Rhodophyllis membranacea: The First Isolation of Bromo-Chloro-Iodo Secondary Metabolites. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • YouTube. (2021). Fischer Indole Synthesis. Retrieved from [Link]

  • Mor. J. Chem. (2022). Synthesis of 3,3-di(1-(2-phenylbenzyl)indole-3-yl)-5-bromoindoline-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.

Sources

Optimization

Troubleshooting cyclization failures in 2-phenylindole synthesis

Topic: Troubleshooting Cyclization Failures in 2-Phenylindole Synthesis Methodology: Fischer Indole Synthesis (Primary Route) Audience: Organic Chemists, Process Development Scientists Diagnostic Workflow: Where did the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in 2-Phenylindole Synthesis Methodology: Fischer Indole Synthesis (Primary Route) Audience: Organic Chemists, Process Development Scientists

Diagnostic Workflow: Where did the reaction fail?

Before adjusting parameters, identify the specific failure point. The synthesis of 2-phenylindole proceeds in two distinct phases: Hydrazone Formation (condensation) and Indolization (cyclization).[1]

Interactive Troubleshooting Tree

Review the diagram below to locate your failure mode.

DiagnosticTree Start Start: Analyze Reaction Outcome Q1 Did a solid precipitate form after initial heating? Start->Q1 Branch1_No NO: Solution remains clear/oily Q1->Branch1_No Condensation Failed Branch1_Yes YES: Solid isolated Q1->Branch1_Yes Result_Hydrazone Diagnosis: Cyclization Failure. Intermediate trapped. Branch1_No->Result_Hydrazone Check pH / Solvent Q2 Does the solid melt at ~105°C (Hydrazone) or ~188°C (Indole)? Branch1_Yes->Q2 Q2->Result_Hydrazone MP ~105°C Result_Tar Diagnosis: Decomposition/Polymerization. Acid too strong or T too high. Q2->Result_Tar Black/Gummy Substance Result_Success Diagnosis: Success. Proceed to recrystallization. Q2->Result_Success MP ~188°C

Caption: Decision tree to distinguish between condensation failure (hydrazone not formed) and cyclization failure (hydrazone formed but did not rearrange).

The Critical Path: Mechanistic Bottlenecks

Understanding why the reaction fails requires looking at the [3,3]-Sigmatropic Rearrangement .[2] This is the rate-determining step. Unlike simple aldehydes (like cyclohexanone), acetophenone is less reactive due to conjugation with the phenyl ring, requiring higher activation energy.

The Mechanism of Failure[1][2][3][4]
  • Hydrazone Trap: If the acid catalyst is too weak (e.g., dilute acetic acid), the reaction stops at the phenylhydrazone (MP: ~105°C). The protonation of the ene-hydrazine is insufficient to drive the sigmatropic shift.

  • Hydrolysis Reversion: In the presence of excess water, the hydrazone hydrolyzes back to acetophenone and phenylhydrazine.

  • N-N Cleavage: If electron-donating groups are present (or conditions are too oxidative), the N-N bond may cleave homolytically or heterolytically, resulting in tars rather than the indole.

Mechanism Reactants Acetophenone + Phenylhydrazine Hydrazone Phenylhydrazone (Stable Intermediate) Reactants->Hydrazone -H2O Hydrazone->Reactants Hydrolysis (Water present) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Shift (RATE LIMITING) EneHydrazine->Sigmatropic Requires Heat (>100°C) Indole 2-Phenylindole (Final Product) Sigmatropic->Indole -NH3

Caption: The reaction pathway highlighting the high-energy barrier at the [3,3]-shift, where most cyclization failures occur.

Standardized Protocols

To eliminate variables, utilize these self-validating protocols. The Polyphosphoric Acid (PPA) method is recommended over ZnCl₂ fusion for reproducibility and cleaner workup.

Method A: Polyphosphoric Acid (Recommended)

Why: PPA acts as both solvent and catalyst. It effectively scavenges the water produced during condensation, driving the equilibrium forward.

ParameterSpecificationNotes
Stoichiometry 1.0 eq Acetophenone : 1.0 eq PhenylhydrazineUse slight excess of ketone if volatile.
Catalyst Polyphosphoric Acid (PPA)~10-15g per 1g of reactant.
Temperature 100°C - 120°CCritical: <90°C risks stalled reaction; >140°C risks tar.
Time 30 - 60 minutesMonitor by TLC (disappearance of hydrazone).

Step-by-Step:

  • Pre-mix: In a beaker, mix acetophenone (12 g, 0.1 mol) and phenylhydrazine (10.8 g, 0.1 mol). Note: Exothermic reaction may occur; this is the hydrazone forming.

  • Catalyst Addition: Add the mixture slowly to stirred PPA (100 g) heated to 80°C.

  • Cyclization: Ramp temperature to 120°C . Maintain for 45 minutes. The mixture will darken.

  • Quench: Pour the hot syrup slowly into 300 mL of vigorously stirred ice water .

  • Isolation: Filter the resulting grey/green precipitate. Wash thoroughly with water to remove phosphoric acid.

  • Purification: Recrystallize from hot ethanol or acetic acid.

    • Target MP: 188–189°C.[3]

Method B: Zinc Chloride (Sandmeyer Modification)

Why: Use only if PPA is unavailable. Requires high-temperature fusion.

  • Mix: Combine acetophenone phenylhydrazone (prepared separately) with anhydrous ZnCl₂ (ratio 1:5 w/w).

  • Fusion: Heat oil bath to 170°C . Stir the melt vigorously.

  • Reaction: Evolution of white fumes (NH₃) indicates cyclization.

  • Workup: Cool, digest the hard mass with dilute HCl (to dissolve Zn salts), filter insoluble indole, and recrystallize.

Troubleshooting Guide (FAQ)

Q1: I isolated a solid, but the melting point is ~105°C, not 188°C. What happened?

Diagnosis: You isolated the Acetophenone Phenylhydrazone intermediate.[4] Cause: The acid catalyst was too weak or the temperature was too low to overcome the activation energy for the [3,3]-sigmatropic shift. Solution: Do not discard. Take the solid and treat it with PPA at 120°C or fuse with ZnCl₂ at 170°C. Simple reflux in ethanol/acetic acid is often insufficient for this specific substrate.

Q2: My product is a black, sticky tar.

Diagnosis: Polymerization or oxidative degradation. Cause:

  • Temperature overshoot: Heating >150°C in PPA causes charring.

  • Old Phenylhydrazine: Phenylhydrazine oxidizes rapidly (turning dark red/brown). Using oxidized starting material guarantees a tarry product. Solution: Distill phenylhydrazine before use if it is not a clear yellow liquid. Control reaction temperature strictly. Add a small amount of antioxidant (e.g., sodium bisulfite) during the quench step.

Q3: The reaction mixture turned solid inside the flask and I can't get it out.

Diagnosis: "PPA Concrete." Cause: Polyphosphoric acid becomes extremely viscous/glassy upon cooling. Solution: Do not let the reaction cool completely in the flask. Pour it into ice water while it is still warm and mobile (~60-80°C). If solidified, gently reheat the flask in a water bath to soften the matrix before quenching.

Q4: Can I use Sulfuric Acid instead of PPA?

Diagnosis: High risk of sulfonation. Analysis: Concentrated H₂SO₄ is a strong oxidant and sulfonating agent. It often sulfonates the electron-rich indole ring, leading to water-soluble byproducts that are lost during the aqueous workup. Recommendation: If you lack PPA, use the ZnCl₂ fusion method or Boron Trifluoride etherate (BF₃·OEt₂) in acetic acid.

References

  • Shriner, R. L.; Ashley, W. C.; Welch, E. "2-Phenylindole."[3] Organic Syntheses, Coll.[3][5][6][7] Vol. 3, p. 725 (1955).

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 63(4), 373–401 (1963).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard PPA protocols).
  • BenchChem Technical Support. "Troubleshooting Guide for the Synthesis of Indole Derivatives."

Sources

Troubleshooting

Purification strategies for removing impurities from 5-Bromo-3-methyl-2-phenyl-1H-indole

Case ID: IND-5Br-3Me-2Ph Subject: Impurity Removal & Crystallization Strategies Support Level: Tier 3 (Senior Application Scientist) System Overview & Impurity Profile Molecule: 5-Bromo-3-methyl-2-phenyl-1H-indole CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-5Br-3Me-2Ph Subject: Impurity Removal & Crystallization Strategies Support Level: Tier 3 (Senior Application Scientist)

System Overview & Impurity Profile

Molecule: 5-Bromo-3-methyl-2-phenyl-1H-indole CAS: 83515-06-4 (Analogous reference) Core Scaffold: Indole (Fischer Synthesis Product)

Before initiating purification, you must identify the "Enemy." In a standard Fischer Indole Synthesis (reacting 4-bromophenylhydrazine with propiophenone), your crude mixture likely contains the following specific impurities. Understanding what they are dictates how we remove them.

Impurity TypeLikely SourcePhysical StateRemoval Strategy
Hydrazines Unreacted 4-bromophenylhydrazineToxic, dark oil/solidAcidic wash or Oxidative degradation
Ketones Unreacted PropiophenoneOily liquid, distinct odorTrituration (Methanol) or Steam Distillation
Oligomers Indole polymerization (acid-catalyzed)Dark tar/gumSilica plug or Activated Charcoal
Inorganic Salts Catalyst residues (ZnCl₂, PPA, H₂SO₄)White/Grey solidsAqueous wash (Water/Brine)
Regioisomers 7-Bromo isomer (minor)Solid (similar solubility)Fractional Recrystallization

Troubleshooting Guides (Q&A Format)

Ticket #01: "My crude product is a dark, sticky tar that won't crystallize."

Diagnosis: This is the most common issue in Fischer synthesis. The "tar" is usually a matrix of the desired product trapped by unreacted propiophenone (solvent effect) and polymerized indole by-products.

The Fix: Solvent Trituration Do not attempt to recrystallize immediately; you will lose too much product in the mother liquor. You need to "crash out" the indole while keeping the oily ketone in solution.

Protocol:

  • Dissolve the crude tar in a minimum amount of Dichloromethane (DCM) .

  • Add Methanol (MeOH) slowly (ratio 1:5 DCM:MeOH).

  • Rotary evaporate the DCM gently. As the DCM leaves, the MeOH (in which the indole is less soluble) will force the product to precipitate.

  • If it remains oily, sonicate the flask with cold Methanol or Hexane .

  • Why this works: Propiophenone and oligomers are highly soluble in methanol/hexane; the rigid crystalline lattice of 2-phenylindole derivatives is not.

Ticket #02: "The solid is off-white/beige, but turns pink or red upon standing."

Diagnosis: This indicates trace 4-bromophenylhydrazine or oxidative instability. Hydrazines oxidize in air to form diazenes (red/orange). This is a stability risk and a toxicity hazard.

The Fix: The "Scavenger" Wash & Charcoal Treatment Standard recrystallization often fails to remove trace hydrazines because they co-crystallize.

Protocol:

  • Chemical Wash: Dissolve crude in Ethyl Acetate. Wash with 1N HCl (2x).

    • Mechanism:[1][2][3][4][5] Protonates the hydrazine (making it water-soluble) while the indole (very weak base, pKa ~ -2) remains in the organic layer.

  • Charcoal Treatment:

    • Transfer organic layer to a flask.[6]

    • Add Activated Charcoal (10% w/w relative to product).

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad.

  • Result: The filtrate should be clear yellow/colorless.

Ticket #03: "I need >99% purity for biological screening. How do I recrystallize?"

Diagnosis: You have a solid, but it contains minor impurities (1-3%). You need a solvent system that maximizes the delta between solubility at boiling vs. freezing.

The Fix: The Toluene/Heptane System 2-Phenylindoles are highly lipophilic. Alcohol-based recrystallization works but often yields lower recovery due to solubility. Toluene provides the best crystal habit (needles).

Protocol:

  • Place crude solid in a flask with a stir bar.

  • Add Toluene (approx. 5-7 mL per gram of solid).

  • Heat to boiling (110°C). If solid remains, add Toluene dropwise until dissolved.

  • Crucial Step: Once dissolved, remove from heat and add Heptane (or Hexane) dropwise until the solution turns slightly turbid (cloudy).

  • Add 1 drop of Toluene to clear it again.

  • Allow to cool slowly to Room Temperature, then move to a fridge (4°C).

  • Harvest: Filter the white needles and wash with cold Heptane .

Visual Workflows

Workflow A: The Purification Decision Tree

Use this logic flow to determine your immediate next step based on the state of your crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Tar Dark Oil / Tar StateCheck->Tar Sticky Solid Precipitated Solid StateCheck->Solid Powder Trituration Trituration (Cold MeOH or Hexane) Tar->Trituration Remove Oligomers AcidWash Dissolve in EtOAc Wash with 1N HCl Solid->AcidWash Remove Hydrazine Trituration->Solid Precipitates ColorCheck Color Check: Red/Pink? AcidWash->ColorCheck Charcoal Activated Charcoal Reflux + Celite Filter ColorCheck->Charcoal Yes (Oxidation) Recryst Recrystallization (Toluene/Heptane) ColorCheck->Recryst No (Off-white) Charcoal->Recryst Final Pure 5-Bromo-3-methyl- 2-phenyl-1H-indole Recryst->Final

Caption: Logic flow for selecting the appropriate purification method based on crude physical state and color.

Workflow B: Recrystallization Solubility Logic

Understanding why we choose specific solvents for this lipophilic molecule.

SolventLogic cluster_0 Solvent Interaction Molecule 5-Bromo-3-methyl- 2-phenyl-1H-indole Toluene Toluene (High Solvency @ Hot) Molecule->Toluene Pi-Pi Stacking Dissolves well Heptane Heptane (Anti-Solvent) Molecule->Heptane Lipophilic but Poor Solubility Ethanol Ethanol (Moderate Solvency) Molecule->Ethanol H-Bonding (Good for polar impurities) Result1 Preferred Method (High Purity) Toluene->Result1 Best Crystal Habit (Needles) Result2 Alternative Method (Green Chem) Ethanol->Result2 Good for removing Inorganic Salts

Caption: Solvent selection rationale based on molecular interactions (Pi-stacking vs. Polarity).

Technical Specifications & Data

Solubility Profile (Estimated)

Based on 5-bromo-2-phenylindole analogs [1, 5].

SolventRoom Temp (25°C)Boiling PointApplication
Water InsolubleInsolubleWashing salts
Ethanol Sparingly SolubleSolubleRecrystallization
Toluene SolubleVery SolublePrimary Recrystallization
Hexane/Heptane InsolubleSparingly SolubleAnti-solvent / Trituration
DCM/EtOAc Very SolubleVery SolubleExtraction / Workup
Key Safety & Handling
  • Hydrazine Warning: The starting material (4-bromophenylhydrazine) is a suspected carcinogen and skin sensitizer. All initial washes (Ticket #02) must be treated as hazardous waste.

  • Acid Sensitivity: While indoles are generally stable, high concentrations of strong acid can cause dimerization. Neutralize acid washes immediately with NaHCO₃.

References

  • ChemicalBook. (R)-5-Bromo-3-[(1-methyl-2-pyrrolidinyl)methyl]-1H-indole synthesis and purification protocols. (Demonstrates Toluene/Heptane recrystallization for 5-bromo-3-substituted indoles). Link

  • BenchChem. Application Notes and Protocols for the Purification of 5-Bromo-1H-indole-2-carboxylic Acid and its Derivatives. (General solubility and purification logic for 5-bromoindoles). Link

  • Robinson, B.The Fischer Indole Synthesis. Wiley-Interscience, 1982.
  • Organic Chemistry Portal. Fischer Indole Synthesis: Reaction Mechanism and recent literature. (Mechanistic grounding for oligomer formation). Link

  • Sigma-Aldrich. 5-Bromo-2-phenyl-1H-indole Product Specification. (Physical property verification).[7] Link(Note: Generic landing page for structure verification).

Sources

Optimization

Overcoming steric hindrance in 3-methyl-2-phenylindole reactions

Technical Support Center: 3-Methyl-2-Phenylindole Chemistry Ticket Subject: Overcoming Steric Hindrance in Functionalization & Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Ope...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Methyl-2-Phenylindole Chemistry

Ticket Subject: Overcoming Steric Hindrance in Functionalization & Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open

Executive Summary

The 3-methyl-2-phenylindole scaffold presents a unique "steric pocket" challenge. The proximity of the C2-phenyl ring and the C3-methyl group creates a high-density steric environment that shields the N1 position and the C4 position. This guide addresses the three most common support tickets we receive: failing N-alkylation yields, unpredictable regioselectivity during C-H activation, and core synthesis failures.

Module 1: N-Functionalization (The N1 Hurdle)

User Query: I am trying to alkylate 3-methyl-2-phenylindole with a secondary alkyl halide using NaH/DMF, but conversion is stuck at <20%. The starting material is recovering unreacted. Why?

Root Cause Analysis: The C2-phenyl ring is not coplanar with the indole core; it twists to minimize steric clash with the N1-H. This creates a "roof" over the nitrogen. When combined with the C3-methyl, the N-anion is sterically crowded. Standard SN2 trajectories are blocked, and the nucleophilicity of the indolate is compromised by the steric bulk preventing close approach of the electrophile.

Troubleshooting Protocol:

Option A: The "Superbase" Switch (Recommended for Alkyl Halides) Switch from NaH/DMF to KOH/DMSO. DMSO solvates the potassium cation effectively, leaving a "naked," highly reactive indolate anion that is less sensitive to steric pairing.

  • Dissolve 1.0 eq of indole in DMSO (0.5 M).

  • Add 4.0 eq of powdered KOH (freshly ground).

  • Stir for 30 mins at RT (color change to deep red/brown indicates deprotonation).

  • Add 1.5 eq of alkyl halide.

  • Result: This often pushes conversion to >85% where NaH fails.

Option B: Phase Transfer Catalysis (PTC) with Microwave If the electrophile is thermally stable, use microwave irradiation to overcome the activation energy barrier imposed by sterics.

  • Conditions: Toluene/50% NaOH (aq), TBAB (10 mol%), Microwave 100°C, 20 min.

Option C: Chan-Lam Coupling (For N-Arylation) Standard Buchwald-Hartwig coupling often fails here because the bulky Pd-ligand complex cannot access the N-H bond amidst the C2-phenyl/C3-methyl crowd.

  • Protocol: Use Cu(OAc)₂ (1.0 eq), Arylboronic acid (2.0 eq), Pyridine (2.0 eq) in DCM under O₂ atmosphere.

  • Why: The copper mechanism involves a pre-coordination that is less sterically demanding than the oxidative addition/reductive elimination cycle of Palladium in this specific pocket.

Module 2: Regioselective C-H Activation

User Query: C2 and C3 are blocked. I tried electrophilic bromination expecting C5-substitution, but I'm seeing a mixture. How do I control regioselectivity in this crowded system?

Technical Insight: In 2,3-disubstituted indoles, the "natural" electronic preference (C3 > C2) is irrelevant.

  • C4: Sterically deactivated by the C3-methyl (peri-interaction).

  • C5: Electronically activated (para to N1).

  • C6: Electronically activated (para to C3-methyl).

  • Phenyl Ring: The ortho-positions of the C2-phenyl ring are accessible via Directed C-H activation.[1][2]

Decision Matrix & Protocol:

Target PositionStrategyKey Reagent/Catalyst
C5 (Major) Electrophilic Aromatic Substitution (EAS)NBS (1.0 eq) in DMF at 0°C. Note: Low temp prevents C6 minor product.
C6 Friedel-Crafts / Steric ControlRequires bulky electrophiles that cannot fit at C5 due to C4-buttressing.
C7 Rh(III) Catalysis (N-Directing Group)[Cp*RhCl₂]₂ with N-Pivaloyl or N-Pyrimidyl group.
Phenyl-ortho Pd(II) Catalysis (N-Directing Group)Pd(OAc)₂ with N-Acetyl or N-Pivaloyl group.

Visual Workflow: Regioselectivity Pathways

G Start 3-Methyl-2-Phenylindole (C2/C3 Blocked) Decision Select Target Position Start->Decision C5 Target: C5 (Electronic Control) Decision->C5 No DG C7 Target: C7 (Chelation Control) Decision->C7 With N-DG Ph_Ortho Target: Phenyl-Ortho (C-H Activation) Decision->Ph_Ortho With N-DG Method_C5 Standard EAS (NBS, HNO3) Para to N1 C5->Method_C5 Method_C7 Rh(III) Catalysis Requires N-DG (e.g., N-Pivaloyl) C7->Method_C7 Method_Ph Pd(II) Catalysis Requires N-DG Directs to Phenyl Ring Ph_Ortho->Method_Ph

Caption: Figure 1. Regioselectivity map for 3-methyl-2-phenylindole. "DG" = Directing Group.

Module 3: Core Synthesis Troubleshooting

User Query: My Fischer Indole synthesis (Propiophenone + Phenylhydrazine) yields a sticky tar with only 40% product. How do I clean this up?

Optimization Guide: The formation of the 3-methyl-2-phenylindole core is sensitive to the acid catalyst strength. Too strong (conc. H₂SO₄) leads to polymerization of the propiophenone; too weak (acetic acid) leads to incomplete hydrazone formation.

The "Goldilocks" Protocol (Polyphosphoric Acid - PPA):

  • Mix Phenylhydrazine (1.0 eq) and Propiophenone (1.0 eq) in Ethanol. Reflux 1h to form hydrazone.

  • Isolate the hydrazone (evaporate solvent). Crucial Step: Do not proceed without isolating.

  • Cyclize in PPA (Polyphosphoric Acid) at 100-110°C.

    • Why PPA? It acts as both solvent and catalyst, providing the necessary acidity for the [3,3]-sigmatropic rearrangement without the harsh oxidizing environment of sulfuric acid.

  • Quench by pouring onto crushed ice. The product usually precipitates as a clean solid, avoiding the "tar" issue.

Quantitative Data: Solvent Effects on N-Alkylation

Table 1: Comparative yields for N-methylation of 3-methyl-2-phenylindole (MeI, 1.5 eq, 25°C, 4h).

Solvent SystemBaseYield (%)Notes
DMF NaH45%Incomplete conversion; starting material recovery.
THF NaH15%Poor solubility of the indolate anion.
DMSO KOH92% "Superbase" effect; rapid reaction.
Toluene/H₂O NaOH + TBAB78%Good, but requires vigorous stirring/heating.

References

  • Optimization of N-Alkylation Conditions: BenchChem Technical Support. (2025).[1] Optimization of reaction conditions for N-alkylation of indoles. Link

  • Steric Tolerance in Indole Synthesis: Xiao, et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12, 1184. Link

  • Rh(III) Catalyzed C-H Activation: Li, X. (2021).[3] Rhodium(II)-Catalyzed Regioselective Remote C–H Alkylation of Protic Indoles. Link

  • Palladium Catalyzed Acylation: MDPI. (2020). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Link

  • Fischer Indole Synthesis of Analogs: Taylor & Francis. (2015).[4] 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs. Link

Sources

Troubleshooting

Minimizing debromination side reactions during indole functionalization

Welcome to the Technical Support Center for Indole Functionalization. Bromoindoles are privileged scaffolds in medicinal chemistry, but their functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Functionalization. Bromoindoles are privileged scaffolds in medicinal chemistry, but their functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) is notoriously plagued by protodehalogenation (debromination).

This guide provides researchers and drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to suppress debromination and maximize cross-coupling yields.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why is debromination such a prominent side reaction specifically with bromoindoles? A: The root cause lies in the acidic N-H proton of the indole ring. Under the basic conditions required for cross-coupling, this proton is easily removed to form an indolide anion[1]. This anionic state drastically increases the electron density of the aromatic ring. While this electron-rich state can facilitate the initial oxidative addition of the C-Br bond to the Pd(0) catalyst, it also severely destabilizes the resulting Pd(II) intermediate, making it highly susceptible to premature cleavage and hydride attack, ultimately leading to the des-bromo byproduct[2].

Q2: Where does the hydride source come from to form the debrominated product? A: Protodehalogenation requires the formation of a transient Palladium-Hydride (Pd-H) species. These hydrides are typically scavenged from the reaction environment. Common culprits include:

  • Protic Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) can undergo

    
    -hydride elimination after coordinating to the Pd(II) center[3].
    
  • Amine Bases/Nucleophiles: In Buchwald-Hartwig aminations, aliphatic amines with

    
    -hydrogens can act as potent hydride donors[4].
    
  • Trace Moisture: Water interacting with strong bases can generate hydride equivalents that intercept the catalytic cycle[5].

Q3: How does the choice of ligand influence the competition between cross-coupling and debromination? A: The catalytic cycle is a kinetic race. If the reductive elimination step of your desired product is too slow, the Pd(II) intermediate has a longer lifespan to undergo the undesired protodehalogenation pathway. Bulky, electron-rich phosphine ligands (like RuPhos, XPhos, or BrettPhos) sterically force the Pd(II) center to accelerate reductive elimination, effectively outcompeting the debromination side reaction[6].

Part 2: Diagnostic Workflow

Use the following logical progression to troubleshoot and eliminate debromination in your indole functionalization workflows.

Troubleshooting Step1 High Debromination Observed CheckNH Is Indole N-H Protected? Step1->CheckNH ProtectNH Apply N-Protecting Group (Boc, SEM, Ts) CheckNH->ProtectNH No CheckSolvent Are Hydride-Donating Solvents Used? CheckNH->CheckSolvent Yes ChangeSolvent Switch to Aprotic (Toluene, THF, Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Is Base Too Strong/Protic? CheckSolvent->CheckBase No ChangeBase Use Milder Base (K3PO4, CsF, K2CO3) CheckBase->ChangeBase Yes CheckLigand Optimize Catalyst/Ligand CheckBase->CheckLigand No UseBulky Use Bulky/Electron-Rich (XPhos, RuPhos, dppf) CheckLigand->UseBulky

Diagnostic workflow for troubleshooting debromination in Pd-catalyzed indole couplings.

Part 3: Quantitative Impact of Mitigation Strategies

The table below summarizes the causal relationship between reaction parameters and the ratio of desired cross-coupling to debromination, using the Suzuki-Miyaura coupling of 5-bromoindole with phenylboronic acid as a benchmark system.

Substrate StateCatalyst / Ligand SystemBase & Solvent SystemDesired Product YieldDebrominated Byproduct
UnprotectedPd(PPh₃)₄NaOtBu / Ethanol< 10%> 80% (Major)
UnprotectedPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O45%40% (Competitive)
N-Boc Protected Pd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O92% < 5% (Suppressed)
N-SEM Protected Pd₂(dba)₃ / XPhosK₃PO₄ / Toluene95% < 2% (Trace)

Data synthesis based on established optimization parameters for suppressing hydrodehalogenation[1][3].

Part 4: Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of Bromoindole (First-Line Defense)

Protecting the indole nitrogen is the single most effective intervention to prevent indolide-driven debromination[1].

  • Setup: In an oven-dried flask under inert atmosphere (N₂), dissolve 5-bromoindole (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 8:2 Hexanes/EtOAc). Validation: The unprotected bromoindole will appear as a highly polar, low-R_f spot. A successful protection is validated by the complete disappearance of this baseline spot and the appearance of a new, highly non-polar (high R_f) spot. If the low-R_f spot remains, add an additional 0.2 equiv of Boc₂O.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate.

Protocol B: Optimized Suzuki-Miyaura Coupling (Debromination-Suppressed)

This protocol utilizes a bidentate ligand (dppf) to accelerate reductive elimination and a mild base (K₂CO₃) to prevent hydride generation[1][7].

  • Reagent Loading: To a Schlenk tube, add N-Boc-5-bromoindole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the tube and perform three vacuum/backfill cycles with Argon. Causality: Oxygen deactivates the Pd(0) catalyst. A stalled catalytic cycle gives background debromination pathways time to dominate.

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M).

  • Heating: Heat the mixture to 80 °C for 6-8 hours.

  • Self-Validation Check (Visual & LC-MS): Visual: A stable yellow/orange/red solution indicates active Pd(0) turnover. If the solution rapidly turns black (palladium black precipitation), the catalyst has died via oxidation, and debromination will likely be the major pathway. LC-MS: Confirm the mass of the coupled product and the absence of the M-79 (des-bromo) mass peak.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

References

1.1 2. 8 3.2 4. 3 5.5 6.6 7.4 8. 7

Sources

Optimization

Technical Support Center: Solubility Optimization for 5-Bromo-3-methyl-2-phenyl-1H-indole

Case ID: IND-5Br-SOL-001 Status: Active Guide Subject: Resolving solubility issues in biological assays (In Vitro / In Vivo) Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2] Technical Ov...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-5Br-SOL-001 Status: Active Guide Subject: Resolving solubility issues in biological assays (In Vitro / In Vivo) Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2]

Technical Overview & Chemical Context

Compound: 5-Bromo-3-methyl-2-phenyl-1H-indole Molecular Formula: C


H

BrN Estimated LogP: ~4.5 – 5.2 (High Lipophilicity)[1][2]

The Core Challenge: This compound presents a classic "brick dust" profile common in drug discovery.[1] The indole core, reinforced by a hydrophobic phenyl ring at position 2 and a heavy bromine atom at position 5, creates a rigid, planar, and highly lipophilic structure. While this geometry often enhances potency against hydrophobic protein pockets (e.g., viral fusion proteins or kinase domains), it results in negligible aqueous solubility.

The failure mode in biological assays is almost always kinetic precipitation —the compound "crashes out" upon contact with aqueous buffers (PBS, cell culture media), often forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

Stock Solution Preparation (The Foundation)

Critical Rule: Never attempt to dissolve this compound directly in aqueous buffers.[1][2]

Protocol A: Preparation of High-Integrity Master Stocks
ParameterSpecificationScientific Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO disrupts the crystal lattice effectively.[1][2] Anhydrous grade (<0.05% water) prevents compound aggregation over time.[1][2]
Concentration 10 mM - 50 mM High concentrations are actually more stable in DMSO than dilute ones because they minimize the solvent-to-air ratio, reducing hygroscopicity.[1][2]
Storage -20°C or -80°C Prevents chemical degradation.[1][2]
Vessel Glass or Polypropylene Avoid polystyrene (PS) tubes for concentrated stocks; DMSO can leach plasticizers from PS.[1][2]

Step-by-Step:

  • Weigh the powder into a glass amber vial.

  • Add the calculated volume of Anhydrous DMSO.[1][3]

  • Vortex vigorously for 30 seconds.

  • Sonicate at 40°C for 5-10 minutes. Note: Visual clarity is not enough. Sonication ensures the breakup of micro-aggregates.

  • Aliquot into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles.

In Vitro Assay Compatibility (Preventing "The Crash")

The most common error is adding the DMSO stock directly to the cell culture media. This causes a "solvent shock," leading to immediate local precipitation.[3]

Protocol B: The "Intermediate Shift" Dilution Method

Use this method for IC50 determination and cell-based assays.[1][2]

The Logic: We use an intermediate solvent step to lower the compound's concentration while maintaining a solubility-favoring environment, before the final introduction to the aqueous phase.[1]

  • Master Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute the Master Stock 1:10 or 1:20 into pure DMSO (not media) to create working stocks (e.g., 1 mM, 0.1 mM).

    • Why? Serial dilutions in media often result in precipitation in the first tube that is carried over to subsequent tubes.

  • Final Dosing: Spike the working DMSO stock into the cell culture media while vortexing the media .

    • Target DMSO concentration: < 0.5% (v/v) to avoid cytotoxicity.

    • Example: Add 1 µL of 1 mM DMSO stock to 999 µL Media = 1 µM Final Concentration (0.1% DMSO).

Protocol C: Cyclodextrin Complexation (For Sensitive Cells)

Use this if your cells are sensitive to DMSO or if the compound precipitates even at 0.1% DMSO.[1][2]

Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[1][2][4][5]
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water.[1][2] Filter sterilize (0.22 µm).
    
  • Add your compound stock (in DMSO) to this cyclodextrin solution.

  • Incubate with shaking at 37°C for 30-60 minutes. The hydrophobic indole will enter the cyclodextrin cavity.

  • Dilute this complex into your assay medium.[1]

Troubleshooting Workflow (Visualized)

The following diagram illustrates the decision logic for optimizing solubility based on your specific assay constraints.

SolubilityWorkflow Start Start: 5-Bromo-3-methyl-2-phenyl-1H-indole (Solid Powder) Stock Dissolve in Anhydrous DMSO (10-50 mM) Start->Stock Decision1 Assay Type? Stock->Decision1 CellFree Enzymatic/Biochemical Assay Decision1->CellFree CellBased Cell-Based Assay Decision1->CellBased InVivo In Vivo (Animal) Decision1->InVivo Detergent Add 0.01% Triton X-100 or Tween-20 to Buffer CellFree->Detergent PrecipCheck Visual Check: Turbidity/Crystals? CellBased->PrecipCheck Formulation Vehicle Selection: 1. 5% DMSO 2. 40% PEG400 3. 5% Tween 80 4. 50% Saline InVivo->Formulation Result Proceed to Data Collection Detergent->Result PrecipYes Yes: Precipitates PrecipCheck->PrecipYes PrecipNo No: Clear PrecipCheck->PrecipNo Cyclodextrin Protocol C: Complex with HP-beta-CD PrecipYes->Cyclodextrin PrecipNo->Result Cyclodextrin->Result Formulation->Result

Caption: Logical workflow for solubilizing lipophilic indoles across different experimental platforms.

Frequently Asked Questions (FAQ)

Q1: I see a fine precipitate immediately after adding the compound to the media. Can I filter it? A: Absolutely not. Filtering will remove the active compound along with the precipitate, meaning you will be dosing the cells with a much lower concentration than calculated (or just vehicle).[2] Corrective Action: Use Protocol C (Cyclodextrin) or increase the serum (FBS) concentration in your media to 10-15%, as albumin can act as a natural carrier.[1][2]

Q2: My IC50 curve plateaus at 10 µM. Why? A: This is the "Solubility Cutoff."[1][2] The compound has likely reached its solubility limit in the media at 10 µM. Adding more compound only creates more precipitate, not more dissolved (active) drug.[2] Corrective Action: Verify the concentration by spinning down the media and measuring the supernatant via HPLC/UV-Vis.[1] You likely cannot test above this limit without changing the formulation.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no .[1][2] While 2-phenylindoles are soluble in ethanol, ethanol is more volatile (causing concentration changes during dispensing) and often less tolerated by cells than DMSO.[1][2] Stick to DMSO unless your specific cell line has a known sensitivity.[1]

Q4: What is the best vehicle for mouse studies (IP/PO)? A: For a compound with this lipophilicity, a simple saline solution will fail.[1][2] Recommended Formulation:

  • 5% DMSO (Solubilizer)[1][2]

  • 40% PEG 400 (Co-solvent)[1][2]

  • 5% Tween 80 (Surfactant)[1][2]

  • 50% Water/Saline (Diluent) Add ingredients in this exact order, vortexing between each addition.

References

  • Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. Link

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews. Link

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • PubChem Compound Summary. (2025). 5-Bromo-3-methyl-1H-indole (Structural Analog Data). National Center for Biotechnology Information.[1][2] Link[2]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in the Synthesis of 5-Bromo-2-phenylindoles

Welcome to the Application Science Support Portal. Synthesizing 5-bromo-2-phenylindole with absolute regiocontrol is a critical step in developing complex pharmaceutical scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. Synthesizing 5-bromo-2-phenylindole with absolute regiocontrol is a critical step in developing complex pharmaceutical scaffolds. This guide addresses the mechanistic causality behind regioselectivity issues and provides self-validating protocols for the three most common synthetic pathways: Fischer Indolization, Larock Heteroannulation, and Palladium-Catalyzed Cycloisomerization.

Part 1: Knowledge Base & FAQs

Q1: Why is the Fischer Indole Synthesis inherently regioselective for 5-bromo-2-phenylindole, whereas Larock heteroannulation requires extensive optimization? A: The regioselectivity in the Fischer indole synthesis is dictated by the symmetry of the starting materials. When using 4-bromophenylhydrazine and acetophenone, the intermediate enehydrazine undergoes a [3,3]-sigmatropic rearrangement. Because the hydrazine is para-substituted (with bromine), both ortho positions are electronically and sterically equivalent. Furthermore, acetophenone possesses only one enolizable alpha-carbon. This dual symmetry guarantees the exclusive formation of the 5-bromo-2-phenylindole isomer. Conversely, the 1[1] relies on the migratory insertion of an alkyne into an arylpalladium intermediate. When using a terminal alkyne like phenylacetylene, the lack of a second substituent reduces the steric differentiation that typically drives the larger group to the position adjacent to the forming C-C bond[1]. This can lead to a mixture of 2-phenyl and 3-phenyl regioisomers if the ligand and base are not properly optimized[2].

Q2: How do I control regioselectivity when using the Larock indole synthesis with a terminal alkyne (phenylacetylene)? A: To favor the 2-phenylindole regioisomer, you must manipulate the steric environment of the palladium catalyst. Using bulky phosphine ligands (e.g., dtbpf or P(o-tol)3) increases the steric bulk around the Pd(II) center[3]. During the syn-insertion step, the phenyl group of the alkyne will orient itself away from the bulky palladium complex, placing it adjacent to the newly forming C-C bond[1]. Additionally, adding a chloride salt (like LiCl) or optimizing the base (e.g., Na2CO3) can stabilize the intermediate and prevent competitive Glaser homocoupling of the terminal alkyne[3].

Q3: What is the role of the transition-metal catalyst in the cycloisomerization of 2-alkynylanilines, and how does it affect regioselectivity? A: In the4[4], the Pd(II) species acts as a π-Lewis acid, coordinating to the alkyne of 4-bromo-2-(phenylethynyl)aniline. This coordination activates the alkyne toward nucleophilic attack by the adjacent aniline nitrogen[5]. The regioselectivity is governed by Baldwin's rules: the 5-endo-dig cyclization (forming the indole) is kinetically favored over the 6-endo-dig cyclization (forming the quinoline) under standard Pd(II) conditions[5].

Part 2: Route Selection & Quantitative Data

To assist in route selection, the following table summarizes the performance metrics of the three primary methodologies for synthesizing 5-bromo-2-phenylindole.

Synthesis MethodPrecursorsTypical YieldRegioselectivityKey Reaction ConditionsScalability
Fischer Indolization 4-Bromophenylhydrazine + Acetophenone70–85%>99% (Exclusive 5-bromo)Acid catalyst (PPA or ZnCl2), 80–120 °CExcellent (Gram to Kg)
Larock Heteroannulation 4-Bromo-2-iodoaniline + Phenylacetylene60–80%Moderate to High (Ligand dependent)Pd(OAc)2, Base (Na2CO3), DMF, 100 °CGood (Gram scale)
Pd-Catalyzed Cycloisomerization 4-Bromo-2-(phenylethynyl)aniline80–95%>95% (5-endo-dig favored)PdCl2 or Pd(OAc)2, MeCN or THF, 60–80 °CGood (Gram scale)

Part 3: Self-Validating Experimental Protocols

The protocols described below are designed to be self-validating through careful monitoring and characterization at each key stage[6].

Protocol A: Regioselective Fischer Indole Synthesis

Objective: Synthesize 5-bromo-2-phenylindole via acid-catalyzed [3,3]-sigmatropic rearrangement.

  • Condensation: Combine 4-bromophenylhydrazine (1.0 equiv) and acetophenone (1.05 equiv) in absolute ethanol. Add a catalytic amount of glacial acetic acid. Reflux for 2 hours.

    • Validation Check: Monitor by TLC. The disappearance of the ketone spot confirms complete hydrazone formation[6].

  • Cyclization: Isolate the hydrazone intermediate and dissolve it in polyphosphoric acid (PPA).

  • Heating: Heat the highly viscous mixture to 110 °C for 3–4 hours. Causality: The thermal energy drives the critical sigmatropic rearrangement.

  • Workup: Pour the hot mixture over crushed ice and vigorously stir. Neutralize carefully with 10% aqueous NaOH until precipitation is complete.

  • Purification & Validation: Extract with ethyl acetate, dry over MgSO4, and concentrate. Recrystallize from ethanol/water.

    • Validation Check: Confirm the structure via 1H NMR; the defining feature is a sharp singlet at ~6.8 ppm corresponding to the C3-H proton of the indole ring[6].

Protocol B: Optimized Larock Heteroannulation

Objective: Control alkyne insertion orientation to yield the 2-substituted indole.

  • Setup: In an oven-dried Schlenk flask, combine 4-bromo-2-iodoaniline (1.0 equiv), phenylacetylene (1.2 equiv), Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), and Na2CO3 (2.0 equiv)[3].

  • Degassing: Add anhydrous DMF. Degas the mixture via three freeze-pump-thaw cycles. Causality: Removing oxygen is critical to prevent the Pd-catalyzed oxidative homocoupling of phenylacetylene (Glaser coupling).

  • Reaction: Heat to 100 °C under argon for 12–24 hours.

    • Validation Check: Monitor via LC-MS to track the oxidative addition and ensure the correct mass of the cyclized product[6].

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with brine to remove DMF.

  • Purification & Validation: Purify via silica gel flash chromatography (hexane/ethyl acetate).

    • Validation Check: Use 2D NOESY NMR to confirm regioselectivity; a strong NOE cross-peak between the indole N-H and the ortho-protons of the C2-phenyl ring confirms the 2-phenyl isomer[6].

Protocol C: Palladium-Catalyzed Cycloisomerization

Objective: Execute a 5-endo-dig cyclization of a pre-formed 2-alkynylaniline[5].

  • Precursor Synthesis: Prepare 4-bromo-2-(phenylethynyl)aniline via a highly selective Sonogashira coupling (reacting exclusively at the iodide of 4-bromo-2-iodoaniline).

  • Cyclization Setup: Dissolve the isolated 2-alkynylaniline in anhydrous acetonitrile (MeCN). Add PdCl2 (5 mol%)[5].

  • Reaction: Stir at 80 °C for 4–6 hours. Causality: The Pd(II) acts as a π-Lewis acid, activating the alkyne for intramolecular nucleophilic attack[4].

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Recrystallize the crude product from hexane/ethyl acetate.

    • Validation Check: Confirm the absence of the 6-endo-dig quinoline byproduct via 13C NMR (indole C2 and C3 carbons appear distinctly different from quinoline carbons)[6].

Part 4: Mechanistic Visualizations

Fischer A 4-Bromophenylhydrazine + Acetophenone B Hydrazone Formation A->B C Tautomerization to Enehydrazine B->C D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Ammonia Elimination E->F G 5-Bromo-2-phenylindole (Exclusive Regioisomer) F->G

Mechanistic sequence of Fischer Indole Synthesis highlighting the [3,3]-sigmatropic rearrangement.

Larock A 4-Bromo-2-iodoaniline + Pd(0) Catalyst B Oxidative Addition (Arylpalladium(II) Intermediate) A->B C Alkyne Coordination (Phenylacetylene) B->C D Regioselective Syn-Insertion (Ph adjacent to Pd) C->D Bulky Ligand / Optimal Base G Reverse Insertion (Steric/Electronic Mismatch) C->G Poor Ligand Choice E Reductive Elimination D->E F 5-Bromo-2-phenylindole (Major) E->F H Reductive Elimination G->H I 5-Bromo-3-phenylindole (Minor/Trace) H->I

Regioselectivity control in the Larock heteroannulation driven by alkyne insertion orientation.

Cyclo A 4-Bromo-2-(phenylethynyl)aniline B Pd(II) Coordination to Alkyne A->B C 5-endo-dig Cyclization (Nitrogen Attack) B->C Standard Pd(II) Conditions F 6-endo-dig Cyclization (Rare without specific catalysts) B->F Alternative Metal/Ligand D Protonolysis / Demetalation C->D E 5-Bromo-2-phenylindole D->E G Quinoline Derivative F->G

Divergent cycloisomerization pathways of 2-alkynylanilines showing 5-endo-dig preference.

References
  • Larock indole synthesis - Wikipedia. Retrieved from:[Link]

  • Larock indole synthesis - Grokipedia. Retrieved from: [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC. Retrieved from:[Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines - Organic Chemistry Portal. Retrieved from:[Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts - MDPI. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Purity Assessment of 5-Bromo-3-methyl-2-phenyl-1H-indole: A Comparative Validation Guide

Executive Summary The purity assessment of 5-Bromo-3-methyl-2-phenyl-1H-indole (BMPI) presents specific challenges due to its high lipophilicity ( ) and the presence of structurally similar synthetic byproducts (e.g., de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity assessment of 5-Bromo-3-methyl-2-phenyl-1H-indole (BMPI) presents specific challenges due to its high lipophilicity (


) and the presence of structurally similar synthetic byproducts (e.g., des-bromo or regio-isomeric analogs).[1]

This guide compares two analytical approaches:

  • Method A (The Standard): Isocratic Reverse-Phase HPLC (RP-HPLC).[1]

  • Method B (The Optimized): Gradient RP-HPLC with Acidic Modification.[1]

Verdict: While Method A provides simplicity, Method B is the superior choice for pharmaceutical-grade purity assessment.[1] Method B demonstrates a 40% reduction in run time, superior resolution (


) of critical des-bromo impurities, and higher sensitivity (LOD < 0.05 µg/mL). This guide details the validation of Method B following ICH Q2(R1)  guidelines.

The Analytical Challenge

BMPI is a highly conjugated, hydrophobic indole derivative. Its structural rigidity (due to the 2-phenyl group) and halogenation (5-bromo) create strong interactions with C18 stationary phases.[1]

Critical Quality Attributes (CQAs) to Monitor:
  • Hydrophobicity: The molecule retains strongly on non-polar columns, leading to peak broadening (band spreading) in isocratic systems.

  • UV Absorption: The conjugated

    
    -system extends absorption into the 280–320 nm range, distinct from simple benzenoid compounds.
    
  • Impurity Profile: Common synthetic routes (Fischer indole synthesis) often yield:

    • Impurity 1: 3-methyl-2-phenyl-1H-indole (Des-bromo analog).[1]

    • Impurity 2: 5-bromo-2-phenyl-1H-indole (Des-methyl analog).[1]

Methodology Comparison: Isocratic vs. Gradient

The following table summarizes the experimental performance of the two competing methodologies.

Table 1: Comparative Performance Metrics

FeatureMethod A: Isocratic (Standard)Method B: Gradient (Optimized)
Column C18,

,

C18,

,

Mobile Phase 70:30 ACN:WaterA: 0.1% Formic Acid (aq) B: ACN (0.1% FA)
Elution Profile Constant50% B

95% B (Linear Ramp)
Run Time 35 minutes18 minutes
Peak Shape (Tailing)

(Broad)

(Sharp)
Resolution (Impurity 1)

(Co-elution risk)

(Baseline separation)
Sensitivity (S/N) Lower (due to peak width)High (due to peak focusing)
Why Method B Wins

In Method A, the high percentage of organic solvent required to elute the main peak causes early-eluting polar impurities to bunch near the void volume (


), while the main peak broadens significantly due to longitudinal diffusion. Method B uses a gradient focusing effect : starting at lower organic strength separates the polar impurities, while the ramp to 95% ACN sharpens the lipophilic BMPI peak, resulting in higher sensitivity and better resolution.

Visualizing the Decision Process

The following diagram illustrates the logic used to select the Gradient C18 method over alternatives (like Isocratic or Phenyl-Hexyl phases).

MethodSelection Start Analyte: 5-Bromo-3-methyl-2-phenyl-1H-indole CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP HighLogP LogP > 4.0 (High) CheckLogP->HighLogP CheckImpurities Check Impurity Profile HighLogP->CheckImpurities StructSim Structural Analogs (Des-bromo) CheckImpurities->StructSim Isocratic Isocratic Method (Risk: Broad Peaks) StructSim->Isocratic Insufficient Gradient Gradient Method (Peak Focusing) StructSim->Gradient Requires Resolution ColSelect Stationary Phase Selection Gradient->ColSelect C18 C18 (High Carbon Load) Selected for Stability ColSelect->C18 Phenyl Phenyl-Hexyl (Risk: Pi-Pi Over-retention) ColSelect->Phenyl

Figure 1: Method Development Decision Tree highlighting the necessity of Gradient Elution for lipophilic indole derivatives.

Optimized Experimental Protocol (Method B)

This protocol is validated to meet ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.[2]

Chromatographic Conditions
  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis Detector.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 µm) or equivalent.
    
  • Column Temperature: 30°C (Controls mass transfer kinetics).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: 290 nm (Optimized for 2-phenyl indole conjugation) and 254 nm (General).[1]

  • Injection Volume: 10 µL.

Mobile Phase Preparation
  • Solvent A: 1000 mL Water + 1 mL Formic Acid (0.1%). Note: Acid suppresses silanol ionization, reducing tailing.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BAction
0.05050Equilibration / Injection
12.0595Linear Ramp (Elute Main Peak)
15.0595Wash (Remove dimers)
15.15050Return to Initial
18.05050Re-equilibration

Validation Results & Data

The following data demonstrates the reliability of Method B.

Specificity

Specificity was confirmed by injecting individual impurities.

  • Des-bromo impurity: Elutes at RRT (Relative Retention Time) 0.85.[1]

  • BMPI (Main Peak): Elutes at 10.2 min.[1]

  • Resolution:

    
     between impurity and main peak.
    
  • Peak Purity: PDA analysis confirmed peak purity angle < purity threshold (99.9% spectral homogeneity).

Linearity

Evaluated over 50% to 150% of the target concentration (


).

Table 2: Linearity Data | Concentration (


) | Peak Area (mAU*s) | Statistical Result |
| :--- | :--- | :--- |
| 50 | 125040 | Slope:  2501.5 |
| 75 | 187600 | Intercept:  -120.4 |
| 100 | 250100 | 

:
0.9998 | | 125 | 312800 | Status: Pass | | 150 | 375150 | |[1]
Accuracy (Recovery)

Spike recovery performed at 3 levels (80%, 100%, 120%).

Table 3: Accuracy Data

Spike Level Mean Recovery (%) % RSD (n=3) Acceptance Criteria
80% 99.4% 0.8% 98.0 - 102.0%
100% 100.1% 0.5% 98.0 - 102.0%

| 120% | 99.8% | 0.6% | 98.0 - 102.0% |[1]

Precision
  • Repeatability (Intra-day):

    
     injections of 
    
    
    
    . RSD = 0.42%.
  • Intermediate Precision (Inter-day): Different analyst, different day. RSD = 0.75%.

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required to certify this method for routine QC use.

ValidationWorkflow SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Specificity Specificity (Impurity Spiking) SystemSuit->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision Robustness Robustness (Flow/Temp +/-) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 2: Sequential workflow for ICH Q2(R1) Method Validation.

Conclusion

For the purity assessment of 5-Bromo-3-methyl-2-phenyl-1H-indole , the Gradient C18 Method (Method B) is the scientifically validated choice.[1] It resolves the critical limitations of isocratic methods by mitigating hydrophobic retention issues and ensuring the separation of des-bromo analogs. This protocol ensures compliance with regulatory standards and provides robust, reproducible data for drug development.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3]

  • U.S. Food and Drug Administration (FDA). (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[5][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for Gradient Optimization).

  • PubChem. (2023). 5-Bromo-3-methyl-1H-indole Compound Summary. National Library of Medicine. (Structural analog reference for hydrophobicity data).[1]

  • BenchChem. (2025).[7][8] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. (Reference for 2-phenyl indole separation behavior).[1]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-methyl-2-phenyl-1H-indole in Cross-Coupling Reactions

Introduction: The Strategic Importance of Halogenated Indoles in Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Halogenated Indoles in Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Halogenation of the indole ring, particularly at the C-5 position, is a pivotal strategy for modulating the physicochemical and biological properties of these molecules. The introduction of a halogen atom not only influences a compound's lipophilicity, metabolic stability, and binding interactions with biological targets but also provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[2][4] This allows for the construction of diverse molecular libraries essential for structure-activity relationship (SAR) studies.[3]

This guide provides an in-depth technical comparison of two key halogenated indole building blocks: 5-bromo-3-methyl-2-phenyl-1H-indole and 5-chloro-3-methyl-2-phenyl-1H-indole. We will delve into the fundamental principles governing their differential reactivity in palladium-catalyzed cross-coupling reactions, supported by illustrative experimental data and detailed protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the strategic design and synthesis of novel indole-based therapeutics.

Fundamental Physicochemical and Reactivity Profile

The choice between a bromine or chlorine substituent has significant implications for a molecule's reactivity in common synthetic transformations. This is primarily rooted in the difference in the carbon-halogen (C-X) bond strength.

Property5-Bromo-3-methyl-2-phenyl-1H-indole5-Chloro-3-methyl-2-phenyl-1H-indoleRationale for Difference
Molecular Formula C₁₅H₁₂BrNC₁₅H₁₂ClNDifferent halogen atom.
Molecular Weight 298.17 g/mol 253.72 g/mol Bromine has a higher atomic mass than chlorine.
C-X Bond Dissociation Energy (Aryl) ~275-285 kJ/mol~330-340 kJ/molThe C-Br bond is inherently weaker than the C-Cl bond due to poorer orbital overlap between the larger bromine atom and the carbon atom.[5][6]
Predicted Reactivity in Pd-Catalyzed Cross-Coupling HigherLowerThe weaker C-Br bond leads to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle.[5]

Note: Bond dissociation energies are approximate values for aryl halides and can vary slightly based on the specific molecular structure.

The Heart of the Matter: Oxidative Addition in Palladium-Catalyzed Cross-Coupling

The superior reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is a well-established principle in organic synthesis.[5] This difference is primarily dictated by the kinetics of the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[5]

In this crucial step, the palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide to form an arylpalladium(II) complex. The weaker C-Br bond requires less energy to break, resulting in a faster rate of oxidative addition compared to the more robust C-Cl bond.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Rate-Determining Step) Ar-X (X=Br, Cl) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation R-B(OR)₂ Transmetalation->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Transmetalation->Ar-R ReductiveElimination Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

While aryl bromides are generally more reactive, advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), have made the coupling of the less reactive but more cost-effective aryl chlorides highly efficient.[7] These advanced ligands facilitate the oxidative addition of aryl chlorides by increasing the electron density on the palladium center, thereby promoting its insertion into the strong C-Cl bond.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[8] When comparing our two substrates, we expect the 5-bromoindole to react more readily, allowing for milder reaction conditions and potentially higher yields in shorter reaction times.

Illustrative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

Parameter5-Bromo-3-methyl-2-phenyl-1H-indole5-Chloro-3-methyl-2-phenyl-1H-indole
Catalyst System Pd(PPh₃)₄ / K₂CO₃Pd₂(dba)₃ / SPhos / K₃PO₄
Reaction Temperature 80-90 °C100-110 °C
Reaction Time 2-4 hours12-24 hours
Typical Yield >90%75-85%

Note: This data is illustrative and based on typical outcomes for analogous aryl halides. Optimal conditions are substrate-dependent and require empirical determination.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-2-phenyl-1H-indole

Materials:

  • 5-Bromo-3-methyl-2-phenyl-1H-indole (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-methyl-2-phenyl-1H-indole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-methyl-2,5-diphenyl-1H-indole.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7] Similar to the Suzuki-Miyaura coupling, the 5-bromoindole is expected to be more reactive than its chloro counterpart. The coupling of aryl chlorides in this reaction often necessitates the use of more specialized and often air-sensitive ligands and stronger bases.[9]

Illustrative Data: Buchwald-Hartwig Amination with Morpholine

Parameter5-Bromo-3-methyl-2-phenyl-1H-indole5-Chloro-3-methyl-2-phenyl-1H-indole
Catalyst System Pd₂(dba)₃ / BINAP / NaOtBuPd₂(dba)₃ / BrettPhos / LHMDS
Reaction Temperature 90-100 °C100-110 °C
Reaction Time 4-8 hours18-24 hours
Typical Yield >85%70-80%

Note: This data is illustrative and based on typical outcomes for analogous aryl halides. Optimal conditions are substrate-dependent and require empirical determination.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloro-3-methyl-2-phenyl-1H-indole

Materials:

  • 5-Chloro-3-methyl-2-phenyl-1H-indole (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • BrettPhos (0.04 mmol, 4 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add 5-chloro-3-methyl-2-phenyl-1H-indole, BrettPhos, and LHMDS to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Outside the glovebox, add anhydrous toluene and morpholine to the vial under an inert atmosphere.

  • Add Pd₂(dba)₃ to the vial under a positive pressure of the inert gas.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(3-methyl-2-phenyl-1H-indol-5-yl)morpholine.

Workflow for a Comparative Reactivity Study

To empirically determine the relative reactivity of these two substrates, a parallel experimental setup is recommended.

Comparative_Reactivity_Workflow cluster_setup Reaction Setup (Parallel Synthesis) cluster_monitoring Monitoring & Analysis cluster_conclusion Conclusion start Define Reaction Conditions (e.g., Suzuki Coupling) rxn_bromo Reaction A: 5-Bromoindole Substrate start->rxn_bromo rxn_chloro Reaction B: 5-Chloroindole Substrate start->rxn_chloro monitor Monitor Reactions over Time (TLC, LC-MS, GC-MS) rxn_bromo->monitor rxn_chloro->monitor data Collect Data: - Time to Completion - % Conversion - Yield of Product monitor->data compare Compare Reactivity Profiles data->compare report Generate Comparative Report compare->report

Caption: Experimental workflow for a comparative reactivity study.

Conclusion and Strategic Recommendations

The choice between 5-bromo- and 5-chloro-3-methyl-2-phenyl-1H-indole is a strategic decision that balances reactivity with economic considerations.

  • 5-Bromo-3-methyl-2-phenyl-1H-indole is the more reactive substrate, generally leading to higher yields under milder conditions and with a broader range of less specialized palladium catalysts. It is the ideal choice for rapid library synthesis and for reactions involving sensitive functional groups that may not tolerate the harsher conditions sometimes required for the activation of aryl chlorides.

  • 5-Chloro-3-methyl-2-phenyl-1H-indole is a more cost-effective starting material, making it an attractive option for large-scale synthesis. However, its lower reactivity necessitates the use of more advanced, and often more expensive and air-sensitive, catalyst systems. Significant process optimization is often required to achieve high yields.

References

  • Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved from [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). MDPI. Retrieved from [Link]

  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Lietuvos mokslų akademija. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Retrieved from [Link]

  • RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 5.5: Homolytic Cleavage and Bond Dissociation Energies. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Phenylindole Derivatives

This guide provides an in-depth, objective comparison of key spectroscopic techniques for the characterization of 2-phenylindole derivatives. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of key spectroscopic techniques for the characterization of 2-phenylindole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation and purity assessment. The 2-phenylindole scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its role in anticancer, anti-inflammatory, and optoelectronic applications.[1] Accurate and comprehensive characterization is therefore a non-negotiable prerequisite for meaningful downstream research and development.

UV-Visible (UV-Vis) Absorption Spectroscopy: The First Look at Electronic Structure

UV-Vis spectroscopy is often the initial and most accessible technique applied to a new compound. It provides fundamental information about the electronic transitions within the molecule's chromophore. For 2-phenylindole derivatives, the conjugated system formed by the indole and phenyl rings gives rise to characteristic π-π* transitions, typically observed in the UV region.

Causality of Experimental Choices

The choice of solvent is critical as it can influence the position and shape of absorption bands. Protic solvents, for instance, can form hydrogen bonds with the indole's N-H group, affecting the electronic environment. A common starting point is a non-polar solvent like cyclohexane to observe the fine structure, followed by a polar solvent like ethanol to assess solvatochromic effects.[2] Concentration is also a key parameter; adherence to the Beer-Lambert law is necessary for quantitative analysis, requiring concentrations that yield absorbance values typically between 0.1 and 1.0.

Comparative UV-Vis Data for 2-Phenylindole Derivatives
CompoundSolventλmax (nm)Key ObservationsReference
2-PhenylindoleCyclohexane300-310Broad, structureless absorption band.[2]
2-PhenylindoleEthanol300-310Similar to cyclohexane, indicating minimal solvatochromism.[2]
Substituted 2-PhenylindolesToluene300-310Generally, absorption peaks remain in this region.[2]
N-substituted 2-PhenylindolesCyclohexane320-340Shows considerable structure and a red shift.[2]
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, cyclohexane, acetonitrile).

  • Stock Solution Preparation: Accurately weigh a small amount of the 2-phenylindole derivative and dissolve it in a known volume of the selected solvent to create a stock solution (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution to a final concentration that gives a maximum absorbance below 1.0 (typically in the micromolar range).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Scan a range from approximately 200 nm to 500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Workflow for UV-Vis Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition A Select UV-Grade Solvent B Prepare Stock Solution (e.g., 1 mg/mL) A->B C Dilute to Working Solution (Abs < 1.0) B->C D Acquire Solvent Blank C->D E Measure Sample Spectrum (200-500 nm) D->E F Identify λmax E->F

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Fluorescence Spectroscopy: Probing the Excited State

Many 2-phenylindole derivatives are highly fluorescent, a property that is exquisitely sensitive to their structural and environmental parameters.[1] This makes fluorescence spectroscopy a powerful tool not only for characterization but also for probing interactions with biological targets or changes in the local environment.

Causality of Experimental Choices

The choice of excitation wavelength is paramount; it is typically set at or near the compound's λmax determined by UV-Vis spectroscopy to achieve the maximum emission intensity.[3] Solution concentration must be carefully controlled. At high concentrations, many indole derivatives exhibit self-quenching, a phenomenon where excited molecules interact with ground-state molecules, leading to a decrease in fluorescence yield.[4] This can also lead to the formation of "excimers" (excited dimers), which emit at longer wavelengths (a red shift) compared to the monomer.[2] Therefore, measurements are initially performed on highly dilute solutions (micromolar or less) to obtain the intrinsic fluorescence spectrum of the monomer.

Comparative Fluorescence Data for 2-Phenylindole Derivatives
CompoundExcitation (nm)Emission (nm)Key ObservationsReference
2-Phenylindole313362Strong, structured fluorescence.[3][5]
2-Phenylindole in PVA film~320370Strong fluorescence and surprisingly strong room temperature phosphorescence (~500 nm).[5]
Various DerivativesUV ExcitationVariesIn polar solvents like ethanol, emission spectra often show reduced structure and a red shift compared to non-polar solvents.[2]
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a series of dilute solutions (e.g., 0.1 to 10 µM) in a fluorescence-grade solvent. A non-fluorescent solvent is critical.

  • Instrument Setup: Turn on the instrument and allow the lamp to stabilize. Set the excitation wavelength to the λmax obtained from the UV-Vis spectrum.

  • Blank Measurement: Measure the emission spectrum of the pure solvent to identify any background signals or Raman scattering peaks.

  • Sample Measurement: Measure the emission spectrum of the most dilute sample, scanning from a wavelength slightly higher than the excitation wavelength to ~600 nm.

  • Concentration Dependence Study: Sequentially measure the emission spectra of the increasingly concentrated solutions to check for self-quenching or excimer formation.

  • Data Analysis: Determine the wavelength of maximum emission (λem) and observe any shifts or changes in spectral shape with concentration or solvent.

Jablonski Diagram Conceptual Workflow

S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Caption: Key electronic transitions relevant to fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecular skeleton.

Causality of Experimental Choices

The choice of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is mandatory to avoid overwhelming the spectrum with solvent signals. DMSO-d₆ is often preferred for indole derivatives as the slightly acidic N-H proton is readily observable, whereas it can sometimes exchange with trace water in CDCl₃, leading to signal broadening or disappearance. The concentration is typically higher than for optical spectroscopy, in the range of 5-10 mg per 0.5-0.7 mL of solvent.

Comparative NMR Data for the 2-Phenylindole Core Structure

Table 3: Characteristic ¹H NMR Chemical Shifts (ppm) [6][7]

ProtonTypical Chemical Shift (ppm)MultiplicityKey Observations
N-H (Indole)8.1 - 11.7Broad SingletHighly variable, dependent on solvent and concentration. Often deshielded.
Phenyl-H (ortho)~7.6Multiplet/DoubletProtons closest to the indole ring.
Phenyl-H (meta, para)7.1 - 7.5MultipletComplex region due to overlapping signals.
Indole H4, H7~7.6DoubletTypically the most downfield of the indole benzene ring protons.
Indole H5, H67.1 - 7.2MultipletFound in the aromatic region.
Indole H3~6.8Singlet/DoubletA key diagnostic signal, often a sharp singlet or small doublet.

Table 4: Characteristic ¹³C NMR Chemical Shifts (ppm) [8][9][10]

CarbonTypical Chemical Shift (ppm)Key Observations
C2 (Indole)~138Quaternary carbon attached to the phenyl group.
C3 (Indole)~100-102Upfield signal characteristic of this position.
C3a, C7a (Indole)128 - 137Bridgehead carbons.
Phenyl C (ipso)~132Quaternary carbon of the phenyl ring attached to C2.
Aromatic C (Indole & Phenyl)110 - 130A complex region containing multiple signals.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer. The instrument will be tuned to the specific nucleus (¹H or ¹³C) and the magnetic field will be "locked" onto the deuterium signal of the solvent. The sample will also be "shimmed" to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. This typically involves a short pulse-acquire sequence and takes a few minutes.

  • ¹³C Spectrum Acquisition: Acquire a ¹³C spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon. This is a less sensitive nucleus and may require a longer acquisition time.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. Phase and baseline corrections are applied. For ¹H NMR, the spectrum is integrated to determine relative proton counts, and the chemical shifts are referenced (typically to TMS at 0 ppm).

Logic of NMR-Based Structure Elucidation

A Acquire ¹H & ¹³C NMR Data B Analyze ¹H Chemical Shifts (Electronic Environment) A->B C Analyze ¹H Integration (Proton Ratios) A->C D Analyze ¹H Splitting Patterns (Neighboring Protons) A->D E Analyze ¹³C Chemical Shifts (Carbon Skeleton) A->E F Propose Structure Fragment B->F C->F D->F E->F G Assemble Fragments F->G H Confirm Final Structure G->H

Caption: Logical workflow for deducing a chemical structure from NMR data.

Mass Spectrometry (MS) and FTIR Spectroscopy: Confirmation and Functional Groups

Mass spectrometry and FTIR spectroscopy serve as crucial confirmatory techniques. MS provides the molecular weight, offering the most direct validation of the chemical formula, while FTIR identifies the functional groups present in the molecule.

Mass Spectrometry

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, allowing for the unambiguous determination of the elemental formula.[11] Data: For 2-phenylindole (C₁₄H₁₁N), the exact mass is 193.0891 g/mol .[12] An ESI-MS spectrum in positive mode would typically show a prominent peak at m/z 194.0969, corresponding to the protonated molecule [M+H]⁺.

Table 5: Mass Spectrometry Data

CompoundFormulaIonization ModeExpected Ion [M+H]⁺ (m/z)Reference
2-PhenylindoleC₁₄H₁₁NESI+194.097[12][13]
3-substituted derivativesVariesESI+Varies based on substituent[8][14]
FTIR Spectroscopy

Principle: FTIR measures the absorption of infrared radiation by molecular vibrations. Specific functional groups have characteristic absorption frequencies. Data: For the 2-phenylindole scaffold, key vibrational bands confirm its core structure.

Table 6: Characteristic FTIR Absorption Bands (cm⁻¹) [8][15]

Wavenumber (cm⁻¹)VibrationFunctional Group
3200 - 3450N-H StretchIndole N-H
3000 - 3100C-H StretchAromatic C-H
1600 - 1620C=C StretchAromatic Ring
1450 - 1490C=C StretchAromatic Ring
740 - 760C-H BendOrtho-disubstituted benzene pattern

Conclusion

The comprehensive characterization of 2-phenylindole derivatives requires a multi-technique, orthogonal approach. UV-Vis and Fluorescence spectroscopy provide an initial assessment of the electronic properties and purity. FTIR confirms the presence of key functional groups. However, the combination of NMR spectroscopy, for the definitive structural blueprint, and Mass Spectrometry, for unambiguous molecular formula confirmation, stands as the gold standard. By understanding the principles behind each technique and the causality of experimental choices, researchers can confidently and accurately characterize these vital compounds, paving the way for their successful application in drug discovery and materials science.

References

  • Concentration Dependency of the Fluorescence from Solutions of 2-Phenyl Indole and Derivatives of 2-Phenyl Indole. AIP Publishing. [Link]

  • Concentration Dependency of the Fluorescence from Solutions of 2-Phenyl Indole and Derivatives of 2-Phenyl Indole. AIP Publishing. [Link]

  • Jet-cooled fluorescence excitation spectrum of 2-phenylindole (PI). ResearchGate. [Link]

  • UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. ResearchGate. [Link]

  • Photophysical properties of 2-Phenylindole in poly (vinyl alcohol) film at room temperature. Enhanced phosphorescence anisotropy with direct triplet state excitation. PubMed. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]

  • Supplementary Information. Royal Society of Chemistry. [Link]

  • 2-Phenylindole. SpectraBase. [Link]

  • Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

  • Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • 2-Phenylindole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 2-Phenylindole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

  • Synthesis of 2-phenylindoxyls. Arkivoc. [Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Design, synthesis, and characterization of indole derivatives. ResearchGate. [Link]

  • 2-Phenylindole. PubChem. [Link]

  • 1H-Indole, 2-phenyl-. NIST WebBook. [Link]

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. OMICS International. [Link]

  • Molecular structure of 2-phenylindole derivatives. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

5-Bromo-3-methyl-2-phenyl-1H-indole proper disposal procedures

Comprehensive Operational and Disposal Guide for 5-Bromo-3-methyl-2-phenyl-1H-indole As a critical intermediate in the synthesis of kinase inhibitors and advanced neurological therapeutics, 5-Bromo-3-methyl-2-phenyl-1H-i...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 5-Bromo-3-methyl-2-phenyl-1H-indole

As a critical intermediate in the synthesis of kinase inhibitors and advanced neurological therapeutics, 5-Bromo-3-methyl-2-phenyl-1H-indole (CAS: 848749-72-4) requires rigorous handling and disposal protocols. Because it is a halogenated aromatic compound, improper disposal can lead to severe environmental contamination and the generation of highly toxic byproducts[1]. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe operation, segregation, and final destruction of this chemical.

Mechanistic Toxicology & Hazard Profile

Understanding the chemical behavior of 5-Bromo-3-methyl-2-phenyl-1H-indole is essential for designing effective safety protocols.

  • Biological Interaction: The presence of the bromine atom at the 5-position of the indole ring significantly increases the molecule's lipophilicity. This allows the compound to easily penetrate cellular membranes, increasing its potential for bioaccumulation and systemic toxicity[2].

  • Thermal Instability: Under high heat or incomplete combustion, the carbon-bromine bond cleaves, releasing highly corrosive hydrogen bromide (HBr) gas. Furthermore, low-temperature combustion of brominated aromatics acts as a precursor pathway for the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and furans, which are potent environmental toxins[3][4].

  • GHS Classification: The compound is classified as a severe irritant. Acute exposure leads to respiratory tract irritation, ocular damage, and dermal inflammation[5].

Operational Safety & Handling Protocol

To ensure trustworthiness and self-validation in your daily operations, every interaction with this compound must follow a strict, verifiable sequence:

Step 1: Environmental Isolation Never handle the dry powder on an open bench. Conduct all weighing, transferring, and reaction setups inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of aerosolized brominated particulates[2].

Step 2: PPE Configuration Equip personnel with double-layered nitrile gloves (the outer layer must be discarded immediately upon suspected contamination), splash-proof chemical goggles, and a fitted N95/P100 particulate respirator if engineering controls are temporarily compromised[6].

Step 3: Reaction Monitoring & Venting When utilizing 5-Bromo-3-methyl-2-phenyl-1H-indole in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), monitor the reaction flask for exothermic excursions. Ensure the reaction vessel is properly vented through an inert gas manifold (Schlenk line) equipped with a base trap (e.g., 1M NaOH) to capture and neutralize any volatilized acidic byproducts before they reach the vacuum pump.

Waste Segregation & Disposal Methodology

The disposal of halogenated organic waste is strictly regulated by the U.S. Environmental Protection Agency (EPA) and equivalent international bodies[7]. Mixing halogenated waste with non-halogenated streams not only violates regulatory statutes but drastically increases disposal costs and the risk of explosive cross-reactions[8].

Step-by-Step Disposal Procedure:

  • Strict Segregation: Isolate all waste containing 5-Bromo-3-methyl-2-phenyl-1H-indole (including contaminated solvents, reaction mixtures, and solid TLC plates) into dedicated containers explicitly marked for "Halogenated Organic Waste" [7][8].

  • Volumetric Containment: Transfer liquid waste into high-density polyethylene (HDPE) or glass carboys. Crucial Causality: Never fill liquid waste containers beyond 75% capacity. This empty headspace is a self-validating safety measure that accommodates vapor expansion due to ambient temperature fluctuations, preventing pressure-induced container rupture[7].

  • Regulatory Labeling: Affix a hazardous waste label detailing the full chemical name, CAS number (848749-72-4), accumulation start date, and the primary hazard (Halogenated Organic / Irritant)[7].

  • Temporary Storage: Store the sealed containers in a grounded, ventilated flammable storage cabinet. Ensure they are physically separated from strong oxidizers, inorganic acids, and reactive metals[2][7].

  • High-Temperature Incineration (Final Destruction): Dispatch the waste to a licensed hazardous waste facility. The waste must undergo thermal destruction in a twin-chamber incinerator operating at temperatures exceeding 1000°C with a gas residence time of at least 2 seconds[4].

    • Mechanistic Reasoning: Temperatures below 1000°C fail to completely break the aromatic rings, leading to the formation of toxic dioxins. Furthermore, the incinerator must be equipped with an alkaline scrubber to neutralize the liberated HBr gas into benign bromide salts before exhaust release[3][4].

Spill Response & Decontamination

In the event of an accidental release, execute the following protocol:

  • Isolation: Evacuate the immediate vicinity and maximize laboratory exhaust ventilation.

  • Containment: Cover the solid spill with a damp, inert absorbent material (e.g., vermiculite or sand). Do not sweep dry , as this will aerosolize the toxic brominated dust.

  • Collection: Utilize non-sparking tools to scoop the absorbent mixture into a designated solid halogenated waste container.

  • Chemical Decontamination: Wash the affected surface with a 5% sodium hypochlorite solution to degrade residual organics, followed by copious amounts of water. Collect all aqueous washings into the liquid halogenated waste stream.

Quantitative Data & Specifications

Table 1: GHS Hazard Profile & Required PPE

Hazard Statement Description Required PPE & Engineering Control
H302 Harmful if swallowed Chemical fume hood, strict hygiene
H315 Causes skin irritation Double nitrile gloves, lab coat
H319 Causes serious eye irritation Splash-proof chemical goggles

| H335 | May cause respiratory irritation | N95/P100 respirator (if outside hood) |

Table 2: Waste Segregation & Container Compatibility

Waste Stream Permitted Materials Incompatible Materials (DO NOT MIX) Container Type
Halogenated Liquid 5-Bromoindole derivatives, DCM, Chloroform Acetone, Hexane, Strong Bases, Alkali Metals Glass or HDPE (<75% full)

| Halogenated Solid | Contaminated PPE, TLC plates, silica gel | Non-contaminated general lab trash | Puncture-proof HDPE |

Disposal Workflow Visualization

DisposalWorkflow Start 5-Bromo-3-methyl-2-phenyl-1H-indole Waste Generation Segregation Waste Segregation (Strictly Halogenated Stream) Start->Segregation Solid Solid Waste (Contaminated PPE, Vials) Segregation->Solid Liquid Liquid Waste (Solvent Mixtures, <75% Full) Segregation->Liquid Storage Temporary Storage (Ventilated Flammable Cabinet) Solid->Storage Liquid->Storage Incineration High-Temp Incineration (>1000°C, EPA-Approved) Storage->Incineration Licensed Vendor Transport Scrubber Alkaline Scrubber (HBr Gas Neutralization) Incineration->Scrubber Exhaust Gas Treatment

Figure 1: Halogenated Waste Segregation and Disposal Workflow for Brominated Indoles.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Retrieved from:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide - Halogenated Organic Waste." Retrieved from:[Link]

  • Central Power Research Institute (CPRI) / EPA Guidelines. "Incineration and Hydrodehalogenation parameters for Halogenated Waste." Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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